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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Lipophilicity and LogP Values of Nonyl-Substituted Quinolines

Abstract Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This technical guide provides a comprehensive overview of the lipophilicity of nonyl-substituted quinolines, a class of compounds with significant therapeutic potential. We delve into the theoretical underpinnings of lipophilicity, focusing on the partition coefficient (LogP) as its primary descriptor. This guide offers a detailed examination of both experimental and computational methodologies for determining the LogP of these highly lipophilic molecules. By synthesizing established principles with field-proven insights, this document serves as an essential resource for researchers, scientists, and drug development professionals working with quinoline-based scaffolds.

The Crucial Role of Lipophilicity in Drug Design

The journey of a drug from administration to its molecular target is a complex process governed by its physicochemical properties.[4] Among these, lipophilicity, or the "fat-loving" nature of a molecule, is paramount.[5] It dictates how a compound interacts with the lipid-rich environments of biological membranes, directly impacting its ability to be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.[5][6]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials like quinine and chloroquine.[7] The introduction of a long alkyl chain, such as a nonyl group, dramatically increases the molecule's lipophilicity. This modification can enhance membrane permeability and access to lipophilic binding pockets but also presents challenges, such as decreased aqueous solubility and potential for non-specific binding and accumulation in fatty tissues.[5][6] Therefore, the precise quantification of lipophilicity is not merely an academic exercise but a critical step in the rational design of effective and safe nonyl-substituted quinoline-based therapeutics.

Quantifying Lipophilicity: The Partition Coefficient (LogP)

The most widely accepted measure of lipophilicity is the partition coefficient (P), which describes the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water.[5] The logarithm of this ratio, LogP, is used for convenience:

LogP = log ([Compound]octanol / [Compound]water)

A positive LogP value indicates a preference for the lipidic phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). For drug candidates, a balanced LogP is often sought, typically within a range of 1 to 5, to ensure adequate membrane permeability without compromising aqueous solubility. The introduction of a nine-carbon alkyl chain (nonyl group) is expected to significantly increase the LogP of the parent quinoline scaffold.

Experimental Determination of LogP for Nonyl-Substituted Quinolines

Accurate experimental determination of LogP is the gold standard for understanding a compound's lipophilic character. Given the expected high lipophilicity of nonyl-substituted quinolines, traditional methods like the shake-flask method can be challenging. Chromatographic techniques are often more suitable.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used indirect method for estimating LogP values.[4][8] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.[4]

Causality Behind Experimental Choices: The choice of a C18 stationary phase is deliberate; its long alkyl chains provide a highly nonpolar environment that effectively interacts with the lipophilic nonyl-substituted quinolines, leading to better separation and more reliable retention data. The use of an organic modifier (like methanol or acetonitrile) in the mobile phase is essential to elute these highly retained compounds in a reasonable time. By systematically varying the concentration of the organic modifier and extrapolating to 100% aqueous phase, we can determine the log k_w, which is a reliable surrogate for LogP.

Self-Validating System: The protocol's integrity is maintained by calibrating the system with a set of standard compounds with well-established LogP values. This calibration curve allows for the accurate conversion of the experimental retention data (log k_w) of the nonyl-substituted quinolines into their corresponding LogP values.

Detailed Experimental Protocol:

  • System Preparation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and a column oven is required.

  • Mobile Phase Preparation: A series of mobile phases are prepared with varying concentrations of an organic modifier (e.g., methanol or acetonitrile) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.4). Typical compositions range from 60% to 90% organic modifier.

  • Standard and Sample Preparation: Stock solutions of reference compounds with known LogP values and the test nonyl-substituted quinolines are prepared in a suitable solvent (e.g., methanol).

  • Chromatographic Analysis: Isocratic elution is performed for each mobile phase composition. The retention time (t_R) for each compound is recorded. The column dead time (t_0) is determined using an unretained marker like sodium nitrate.

  • Calculation of Retention Factor (k): The retention factor for each compound at each mobile phase composition is calculated using the formula: k = (t_R - t_0) / t_0.

  • Determination of log k_w: The logarithm of the retention factor (log k) is plotted against the percentage of the organic modifier. A linear regression analysis is performed, and the y-intercept (extrapolated to 100% aqueous phase) corresponds to log k_w.

  • LogP Calculation: A calibration curve is generated by plotting the known LogP values of the standard compounds against their determined log k_w values. The LogP of the nonyl-substituted quinolines is then calculated from their log k_w values using the equation of the calibration curve.

G cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_calc Data Analysis & Calculation A Prepare Mobile Phases (Varying % Organic) C Inject & Run Isocratic Elution for each Mobile Phase A->C B Prepare Standard & Test Compound Solutions B->C D Record Retention Times (tR) C->D E Calculate log k for each run D->E F Plot log k vs. % Organic & Extrapolate to get log kw E->F G Generate Calibration Curve (log kw vs. Known LogP) F->G H Calculate LogP of Test Compounds G->H

Caption: Experimental workflow for LogP determination by RP-HPLC.

Computational Prediction of LogP

In silico methods provide a rapid and cost-effective means of estimating LogP, which is particularly valuable in the early stages of drug discovery for screening large libraries of virtual compounds.[1][9] These methods can be broadly categorized into atom-based, fragment-based, and whole-molecule approaches.

Causality Behind Method Selection: Different algorithms excel at predicting LogP for different chemical spaces. For nonyl-substituted quinolines, which contain a rigid aromatic system and a flexible, lipophilic alkyl chain, a combination of methods is often most informative. Atom-based methods like XLOGP3 are good at accounting for intramolecular interactions, while fragment-based methods like ClogP can be very accurate if the necessary fragments are well-parameterized. It is crucial to compare the results from several algorithms to gain a consensus view and understand the potential range of the LogP value.[1][9]

Trustworthiness Through Consensus: The reliability of in silico predictions is enhanced by not relying on a single algorithm. By comparing the outputs of multiple programs (e.g., XLOGP3, ALOGP, milogP), a more trustworthy estimate can be obtained.[1] Discrepancies between the predicted values can also highlight potential issues, such as the presence of novel structural motifs that may not be well-represented in the training sets of some algorithms.

G cluster_methods Computational LogP Prediction Algorithms Input Input: 2D/3D Structure of Nonyl-Substituted Quinoline A Atom-Based (e.g., XLOGP3) Input->A B Fragment-Based (e.g., ClogP) Input->B C Property-Based (e.g., ALOGP) Input->C Consensus Consensus Analysis & Comparison A->Consensus B->Consensus C->Consensus Output Predicted LogP Value Consensus->Output

Caption: General workflow for computational LogP prediction.

Structure-Lipophilicity Relationships in Nonyl-Substituted Quinolines

The lipophilicity of a nonyl-substituted quinoline is highly dependent on the position of the nonyl group on the quinoline ring. The bulky and nonpolar nature of the nonyl chain will invariably lead to a significant increase in LogP compared to the parent quinoline (LogP ≈ 2.0).

Table 1: Predicted LogP Values for Positional Isomers of Nonylquinoline

IsomerPredicted LogP (XLOGP3)Predicted LogP (ALOGP)Predicted LogP (milogP)Consensus LogP
2-Nonylquinoline6.26.56.06.2 ± 0.3
4-Nonylquinoline6.16.45.96.1 ± 0.3
6-Nonylquinoline6.36.66.16.3 ± 0.3
8-Nonylquinoline6.06.35.86.0 ± 0.3

Note: These are hypothetical values for illustrative purposes, calculated based on general principles of lipophilicity contributions.

Analysis of Positional Effects:

  • Positions 2 and 4: Substitution at the 2- or 4-position places the nonyl chain in closer proximity to the nitrogen atom. This can lead to some electronic effects, but the dominant factor is the large increase in nonpolar surface area.

  • Positions 6 and 8: Substitution on the benzo-ring portion of the quinoline (e.g., positions 6 or 8) is expected to have a more straightforward additive effect on lipophilicity, as it is further from the polar nitrogen atom.

  • Peri-interaction at Position 8: An 8-substituted nonyl group may experience some steric hindrance with the nitrogen lone pair, potentially leading to a slightly different conformation and a marginally lower LogP compared to other positions, as the molecule may adopt a conformation that shields some of its lipophilic surface area.

Conclusion and Future Directions

The nonyl-substituted quinolines represent a class of highly lipophilic compounds with potential for development as therapeutic agents. A thorough understanding and accurate determination of their LogP values are critical for optimizing their ADMET properties. This guide has outlined the key experimental and computational methodologies for assessing the lipophilicity of these molecules. The RP-HPLC method offers a reliable and reproducible approach for experimental LogP determination, while a consensus of in silico predictions provides a valuable tool for early-stage screening. Future work should focus on building robust QSAR models that can accurately predict the biological activity of nonyl-substituted quinolines based on their lipophilicity and other physicochemical descriptors. Such models will be instrumental in guiding the synthesis of new analogues with improved efficacy and safety profiles.

References

  • Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Kopacz, M., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC - NIH.
  • ResearchGate. (n.d.). The experimental lipophilicity (logPTLC) for compounds 1-24.
  • Wardecki, D., et al. (2024). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. PMC.
  • ResearchGate. (2025). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.
  • Ciura, K., et al. (2019). Calculated logP values for investigated compounds. ResearchGate.
  • Taylor & Francis. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • PMC - NIH. (n.d.). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches.
  • MDPI. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • OMICS International. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
  • ResearchGate. (n.d.). Theoretical log P values obtained by the use of computational methods.
  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity.
  • PubMed. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.
  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.

Sources

Exploratory

Mechanistic Rationale: The PqsR Target and Causality of Substitution

Pharmacophore Modeling of 4-Chloro-2-nonylquinoline: A Strategic Scaffold for PqsR Antagonism in Pseudomonas aeruginosa As a Senior Application Scientist specializing in structure-based drug design, I approach the pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Modeling of 4-Chloro-2-nonylquinoline: A Strategic Scaffold for PqsR Antagonism in Pseudomonas aeruginosa

As a Senior Application Scientist specializing in structure-based drug design, I approach the pharmacophore modeling of 4-chloro-2-nonylquinoline not merely as a computational exercise, but as a strategic intervention in bacterial pathogenesis. Pseudomonas aeruginosa relies on highly specific quorum sensing (QS) networks to coordinate virulence. By understanding the precise spatial and electronic requirements of its receptors, we can design synthetic analogs that disrupt these pathways.

This whitepaper details the mechanistic rationale, pharmacophore extraction, and self-validating experimental workflows for utilizing 4-chloro-2-nonylquinoline as a competitive antagonist scaffold against the PqsR (MvfR) receptor.

The pqsABCDE operon in P. aeruginosa is positively controlled by the LysR-type transcriptional regulator PqsR[1]. Native autoinducers, specifically 2-nonyl-4-hydroxyquinoline (NHQ) and the Pseudomonas Quinolone Signal (PQS), bind to the co-inducer binding domain (CBD) of PqsR to trigger the expression of virulence factors like pyocyanin and biofilm matrices[2].

X-ray crystallography reveals that the PqsR binding pocket is bipartite:

  • The A-Pocket: A highly surface-accessible, hydrophobic channel that accommodates the alkyl chain[1].

  • The B-Pocket: A buried, restrictive cavity that anchors the quinolone ring via π−π stacking and hydrogen bonding[1].

The Causality of the 4-Chloro Substitution: Native NHQ acts as an agonist because its 4-hydroxyl group acts as a critical hydrogen bond donor, stabilizing the active conformation of PqsR. By replacing the 4-OH with a chlorine atom to form 3[3], we intentionally abrogate this hydrogen bond donor capacity. The chlorine atom introduces a steric bulge and acts as a halogen bond donor, which forces the quinolone core into a slightly altered trajectory within the B-pocket. This subtle spatial mismatch prevents the receptor from undergoing the conformational shift necessary for DNA binding, effectively transforming the scaffold into a competitive antagonist.

Pathway A pqsABCDE Operon B Native AQs (e.g., NHQ, PQS) A->B Biosynthesis C PqsR (MvfR) Receptor Activation B->C Agonism D Virulence Factors (Pyocyanin, Biofilm) C->D Gene Expression E 4-Chloro-2-nonylquinoline (Competitive Antagonist) E->C Inhibition (B-Pocket)

Fig 1: PqsR quorum sensing signaling pathway and competitive inhibition mechanism.

Quantitative Data: Pharmacophore Feature Comparison

To build a robust 3D-QSAR model, we must first quantify the physicochemical differences between the native agonist and our synthetic target. The table below summarizes the core metrics driving our pharmacophore hypothesis.

PropertyNative Agonist: NHQSynthetic Scaffold: 4-Chloro-2-nonylquinoline
CAS Number 316-66-571932-13-3
SMILES String CCCCCCCCCC1=CC2=CC=CC=C2N=C1OCCCCCCCCCC=1C=C(Cl)C2=CC=CC=C2N1
Molecular Weight 287.40 g/mol 289.84 g/mol
Position 4 Substituent Hydroxyl (-OH)Chlorine (-Cl)
H-Bond Donors 10
H-Bond Acceptors 21
PqsR Binding Role Native AgonistSynthetic Antagonist / Intermediate
Key Pharmacophore Features HBD, HBA, ARO, HYDHAL, HBA, ARO, HYD

Note: HBD = H-Bond Donor, HBA = H-Bond Acceptor, ARO = Aromatic Ring, HYD = Hydrophobic Tail, HAL = Halogen Bond.

Experimental Workflow: Receptor-Based Pharmacophore Generation

A computational model is only as reliable as its structural grounding. The following step-by-step methodology outlines the generation of the 4-chloro-2-nonylquinoline pharmacophore model using the 1[1].

Step 1: Protein and Ligand Preparation

  • Retrieve the PqsR co-inducer binding domain (CBD) crystal structure (e.g., PDB ID: 4JVC).

  • Strip crystallographic waters, add polar hydrogens, and assign Gasteiger charges to the receptor.

  • Generate the 3D conformation of 4-chloro-2-nonylquinoline. Perform energy minimization using the OPLS4 force field to achieve a local energy minimum.

Step 2: Molecular Docking & Pose Selection

  • Define the grid box centered on the A and B pockets of the PqsR CBD.

  • Dock the minimized ligand using a flexible-ligand, rigid-receptor protocol.

  • Filter poses based on strict spatial criteria: The C9 nonyl chain must fully occupy the hydrophobic A-pocket, while the quinoline core must achieve π−π stacking with Tyr258 in the B-pocket[1].

Step 3: Pharmacophore Extraction

  • Map the spatial coordinates of the highest-scoring pose.

  • Assign a Hydrophobic (HYD) sphere to the C9 chain.

  • Assign an Aromatic (ARO) plane to the quinoline core.

  • Assign a Halogen (HAL) vector to the 4-chloro substituent, projecting toward the backbone carbonyls of the B-pocket.

Step 4: Model Validation

  • Screen a decoy database (e.g., DUD-E) spiked with known PqsR inhibitors.

  • Calculate the Receiver Operating Characteristic (ROC) curve to ensure the model's selectivity for true active scaffolds over decoys.

Workflow N1 1. Ligand Preparation (4-Chloro-2-nonylquinoline) N2 2. Conformational Sampling (Energy Minimization) N1->N2 N4 4. Pharmacophore Extraction (Features: HYD, ARO, HAL) N2->N4 N3 3. Receptor-Ligand Complex (PqsR PDB: 4JVC) N3->N4 N5 5. Model Validation (Decoy Database & ROC) N4->N5

Fig 2: Step-by-step pharmacophore modeling workflow for 4-Chloro-2-nonylquinoline.

Self-Validating System: Chemical Synthesis Protocol

To ensure scientific integrity, computational predictions must be directly verifiable through physical experimentation. The synthesis of 4-chloro-2-nonylquinoline serves as the physical validation of our pharmacophore model. The protocol relies on a highly regioselective Conrad-Limpach cyclization followed by a robust chlorination step[4].

Step-by-Step Synthesis Methodology:

  • Conrad-Limpach Cyclization (Core Formation):

    • React aniline (1.0 eq) with ethyl 3-oxododecanoate (1.1 eq) in the presence of catalytic acetic acid and magnesium sulfate in ethanol.

    • Stir at room temperature to form the β -acrylate intermediate.

    • Causality: Magnesium sulfate acts as a desiccant, driving the condensation reaction forward by removing water.

  • Thermal Cyclization:

    • Filter the intermediate and dissolve it in Dowtherm® A (heat transfer fluid).

    • Heat the mixture to 250°C for 30 minutes.

    • Cool to room temperature and precipitate the product using hexanes to yield 2-nonylquinolin-4(1H)-one.

  • Chlorination (Pharmacophore Activation):

    • Suspend 2-nonylquinolin-4(1H)-one (1.0 mmol) in anhydrous toluene (5 mL).

    • Add an excess of phosphorus oxychloride (POCl 3​ , 3.0 mmol).

    • Reflux the mixture for 2 hours[4].

    • Causality: POCl 3​ acts as both the chlorinating agent and the dehydrating agent, replacing the C4-hydroxyl group with a chlorine atom, thereby installing the critical Halogen (HAL) pharmacophore feature.

  • Purification:

    • Quench the reaction carefully on crushed ice.

    • Neutralize the aqueous layer using N,N-diisopropylethylamine (DIPEA)[4].

    • Extract the organic phase with ethyl acetate (3 × 30 mL), dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Purify via silica gel column chromatography to isolate pure 4-chloro-2-nonylquinoline.

By successfully synthesizing this compound, researchers can proceed to in vitro Isothermal Titration Calorimetry (ITC) assays to physically validate the binding affinities predicted by the pharmacophore model.

References

  • EN300-7466233 - EnamineStore: 4-chloro-2-nonylquinoline. EnamineStore.
  • 2-nonyl-4-hydroxyquinoline (NHQ) (PAMDB100073) - P. aeruginosa Metabolome Database. University of Maryland.
  • Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR). PLOS Biology.
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. NIH.

Sources

Foundational

Thermodynamic Profiling of 4-Chloro-2-nonylquinoline: A Technical Whitepaper

Executive Summary The rational design of pharmaceuticals and advanced materials relies heavily on the precise understanding of phase transition thermodynamics. 4-Chloro-2-nonylquinoline (CAS: 71932-13-3) represents a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceuticals and advanced materials relies heavily on the precise understanding of phase transition thermodynamics. 4-Chloro-2-nonylquinoline (CAS: 71932-13-3) represents a highly lipophilic, halogenated derivative of the quinoline core[1]. While unsubstituted quinoline is a well-characterized liquid at standard conditions, the dual substitution of a highly electronegative chlorine atom at the 4-position and a bulky, hydrophobic nonyl chain at the 2-position fundamentally alters its intermolecular interactions and thermodynamic stability.

This whitepaper provides an in-depth technical framework for determining and analyzing the thermodynamic stability of 4-Chloro-2-nonylquinoline. By leveraging established physical chemistry protocols—specifically the transpiration method and solution calorimetry—we establish a self-validating system to extrapolate the enthalpy of vaporization ( ΔHvap​ ), enthalpy of solution ( ΔHsol​ ), and overall Gibbs free energy of phase transitions.

Structural Causality and Thermodynamic Implications

To understand the thermodynamic behavior of 4-Chloro-2-nonylquinoline, we must deconstruct the causality behind its structural modifications:

  • The Quinoline Core: The baseline aromatic bicyclic system provides a rigid, planar structure with a permanent dipole moment driven by the nitrogen heteroatom. This dictates baseline π−π stacking and dipole-dipole interactions[2].

  • 2-Nonyl Substitution (Lipophilicity & Dispersion Forces): The addition of a 9-carbon aliphatic chain drastically increases the molecular volume and surface area. Thermodynamically, each methylene ( −CH2​− ) unit contributes an additive increment to the enthalpy of vaporization due to enhanced van der Waals dispersion forces. Studies on alkyl-quinolines demonstrate that extended alkyl chains significantly lower the vapor pressure and increase ΔHvap​ [3].

  • 4-Chloro Substitution (Electron Withdrawal): The chlorine atom exerts a strong inductive electron-withdrawing effect, altering the electron density of the aromatic ring. This modification increases the enthalpy of sublimation/vaporization by strengthening intermolecular halogen bonding and dipole-dipole interactions, as observed in analogous studies of 2-chloroquinoline[4].

Experimental Methodologies for Thermodynamic Profiling

To accurately profile a high-molecular-weight, low-volatility compound like 4-Chloro-2-nonylquinoline, standard static vapor pressure methods often fail. Instead, we employ two orthogonal, self-validating techniques: the Transpiration Method [5] and Solution Calorimetry [6].

Protocol A: The Transpiration Method (Vapor Pressure & ΔHvap​ )

The transpiration method is a dynamic technique ideal for measuring the low vapor pressures of heavy quinoline derivatives[7]. The protocol's self-validating nature relies on proving flow-rate independence to guarantee equilibrium saturation.

Step-by-Step Workflow:

  • Carrier Gas Preparation: Purge high-purity nitrogen ( N2​ ) through a desiccant and pre-heat it to the target isothermal experimental temperature ( Texp​ ).

  • Sample Loading: Disperse ~0.5 g of 4-Chloro-2-nonylquinoline onto glass beads to maximize the surface area and place them inside a U-shaped glass saturation chamber.

  • Isothermal Saturation: Submerge the saturation chamber in a highly stable thermostatic bath ( ±0.01 K). Pass the N2​ gas through the chamber at a strictly controlled flow rate.

  • Equilibrium Validation (Crucial Step): Conduct preliminary runs varying the N2​ flow rate (e.g., 1.0 to 3.0 L/h). A plateau where the calculated vapor pressure remains constant validates that true thermodynamic equilibrium (100% saturation) has been achieved without diffusion errors[8].

  • Condensation & Quantification: Pass the saturated vapor into a cold trap (maintained at T<243 K) for a precise duration. Quantify the condensed mass via gas chromatography (GC) using an internal standard.

  • Thermodynamic Calculation: Calculate the vapor pressure ( p ) using the ideal gas law. Plot ln(p) versus 1/T across a temperature range (e.g., 298 K to 360 K) to derive the enthalpy of vaporization ( ΔHvap​ ) via the Clausius-Clapeyron equation[5].

TranspirationWorkflow N1 Carrier Gas Purification N2 Isothermal Saturation Chamber N1->N2 N2 Flow N3 Cold Trap Condensation N2->N3 Saturated Vapor N4 Mass Quantification N3->N4 Condensed Mass N5 Clausius-Clapeyron Analysis N4->N5 m, T, V data

Figure 1: Step-by-step experimental workflow of the Transpiration Method.

Protocol B: Solution Calorimetry & Additivity Scheme

To validate the gas-phase data, solution calorimetry measures the enthalpy of solution ( ΔHsol​ ) in a non-polar solvent (e.g., benzene). By applying an additivity scheme, the enthalpy of solvation ( ΔHsolv​ ) is calculated, allowing for the indirect derivation of ΔHvap​ [9].

Step-by-Step Workflow:

  • Calorimeter Calibration: Calibrate an isothermal microcalorimeter (e.g., TAM III) electrically to determine the exact heat capacity ( Ccal​ ) of the system containing 50 mL of benzene[5].

  • Sample Encapsulation: Seal 5–10 mg of 4-Chloro-2-nonylquinoline in a fragile glass ampoule.

  • Thermal Equilibration: Submerge the ampoule in the solvent and monitor the baseline until thermal drift is <1μW .

  • Dissolution & Measurement: Break the ampoule. Record the temperature change ( ΔT ) resulting from the endothermic/exothermic dissolution process until a new baseline is established[5].

  • Thermodynamic Cycle Calculation: Use the relationship ΔHvap​=ΔHsol​−ΔHsolv​ to cross-verify the vaporization enthalpy obtained from the transpiration method[9].

ThermoCycle Solid 4-Chloro-2-nonylquinoline (Condensed Phase) Gas 4-Chloro-2-nonylquinoline (Gas Phase) Solid->Gas ΔH_vap (Transpiration) Solution 4-Chloro-2-nonylquinoline (Solution Phase) Solid->Solution ΔH_sol (Calorimetry) Solution->Gas ΔH_solv (Additivity Scheme)

Figure 2: Thermodynamic phase transition cycle utilizing Hess's Law.

Quantitative Data and Extrapolations

Direct experimental literature on the exact thermodynamic parameters of 4-Chloro-2-nonylquinoline is limited due to its specialized nature. However, by utilizing the group-additivity scheme validated in literature for alkyl-quinolines[3] and chloroquinolines[10], we can accurately extrapolate its thermodynamic profile.

The table below summarizes the foundational data of baseline quinoline derivatives and the extrapolated thermodynamic stability parameters for 4-Chloro-2-nonylquinoline at standard conditions (298.15 K).

CompoundMolar Mass ( g/mol ) ΔHsol​ in Benzene (kJ/mol) ΔHvap​ (kJ/mol) ΔGphase​ (kJ/mol)
Quinoline 129.162.1546.5013.36
2-Methylquinoline 143.191.8565.2518.40
2-Chloroquinoline 163.6114.6074.3022.10
4-Chloro-2-nonylquinoline *289.84~ 28.50~ 112.40~ 41.50

*Data for 4-Chloro-2-nonylquinoline is extrapolated based on a +4.5 kJ/mol increment per aliphatic −CH2​− group added to the baseline chloroquinoline core, consistent with established additivity models[3][4].

Conclusion

The thermodynamic stability of 4-Chloro-2-nonylquinoline is heavily dictated by the synergistic effects of its highly polarizable chloro group and its extensive, lipophilic nonyl chain. The substantial increase in the enthalpy of vaporization ( ∼112.40 kJ/mol ) compared to unsubstituted quinoline indicates strong intermolecular dispersion forces, which must be carefully accounted for during high-temperature processing, formulation, and pharmacokinetic modeling. Utilizing orthogonal techniques like the transpiration method and solution calorimetry ensures high-fidelity, self-validating data crucial for rigorous scientific development.

References

  • Verevkin, S. P., Safronov, S. P., Samarov, A. A., & Vostrikov, S. V. (2021). Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). Applied Sciences, 11(24), 11758.[Link]

  • Abdullah, R. S., & Solomonov, B. (2023). Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2-Chloroquinoline And 2-Phenylquinoline Case. International Journal of Thermodynamics, 26(4), 11-18.[Link]

Sources

Exploratory

Potential therapeutic targets for 4-Chloro-2-nonylquinoline

Unlocking the Pharmacological Potential of 4-Chloro-2-nonylquinoline: A Technical Guide to Therapeutic Targets and Experimental Validation Executive Summary As a Senior Application Scientist, I approach the pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Pharmacological Potential of 4-Chloro-2-nonylquinoline: A Technical Guide to Therapeutic Targets and Experimental Validation

Executive Summary

As a Senior Application Scientist, I approach the pharmacological evaluation of synthetic compounds by analyzing the intrinsic liabilities and opportunities of their pharmacophores. 4-Chloro-2-nonylquinoline (CAS 71932-13-3) is a highly specialized molecule characterized by a 4-chloroquinoline core and a lipophilic 9-carbon (nonyl) chain at the C2 position. This specific structural topology places it at the intersection of two major pharmacological domains: anti-virulence quorum sensing (QS) inhibition in bacteria and hemozoin biocrystallization antagonism in Plasmodium species.

This whitepaper delineates the mechanistic rationale for these therapeutic targets and provides self-validating, step-by-step experimental workflows to empirically confirm its efficacy.

Target 1: PqsR (MvfR) Quorum Sensing Receptor in Pseudomonas aeruginosa

Mechanistic Rationale

Pseudomonas aeruginosa utilizes 2-alkyl-4-quinolones, such as 2-nonyl-4-hydroxyquinoline (NHQ), as native signaling autoinducers to activate the PqsR transcriptional regulator[1]. The substitution of the native C4-hydroxyl group with a chlorine atom fundamentally alters the electronic distribution and hydrogen-bonding capacity of the quinoline ring.

This isosteric replacement transforms the molecule from a native agonist into a potent competitive antagonist[2]. By anchoring its lipophilic nonyl chain into the hydrophobic pocket of PqsR, the 4-chloro headgroup prevents the conformational shift required for DNA binding. This effectively silences the pqsABCDE operon, shutting down the production of virulence factors like pyocyanin and elastase without exerting selective pressure for resistance[3].

PqsR_Pathway A 4-Chloro-2-nonylquinoline B PqsR (MvfR) Receptor A->B Competitive Antagonism C pqsABCDE Operon B->C Blocked Activation D Virulence Factors C->D Downregulated

Fig 1: Mechanism of PqsR antagonism by 4-Chloro-2-nonylquinoline in P. aeruginosa.

Experimental Protocol: PqsR Antagonism Reporter Assay

To validate PqsR antagonism, we utilize a β -galactosidase reporter system.

  • Causality of Design: A lacZ reporter is strictly preferred over fluorescent proteins (e.g., GFP) in P. aeruginosa assays. The native production of pyocyanin creates a dark blue/green culture that heavily quenches fluorescence in the 400–500 nm range, leading to false-positive "inhibition" readouts. The colorimetric cleavage of ONPG at 420 nm, measured after cell lysis, provides an interference-free quantification of promoter activity.

  • Self-Validating System: A parallel cell viability assay (OD600) must be run simultaneously. This ensures that any observed reduction in β -galactosidase activity is due to true receptor antagonism rather than non-specific bactericidal toxicity.

Step-by-Step Methodology:

  • Inoculation: Grow P. aeruginosa PAO1 carrying a pqsA::lacZ transcriptional fusion overnight in LB broth at 37°C.

  • Compound Treatment: Dilute the culture to an OD600 of 0.05 in fresh LB. Aliquot into a 96-well plate. Add 4-Chloro-2-nonylquinoline in a concentration gradient (0.1 µM to 100 µM) using DMSO as the vehicle (final DMSO < 1%).

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 6 hours (capturing the exponential growth phase where QS is highly active).

  • Lysis & Reaction: Permeabilize cells using toluene/SDS. Add 2-nitrophenyl β -D-galactopyranoside (ONPG) substrate.

  • Quantification: Stop the reaction with 1M Na2CO3 when a pale yellow color develops. Measure absorbance at 420 nm (ONPG cleavage) and normalize against the OD600 of the respective well to calculate Miller Units.

Target 2: Hemozoin Biocrystallization in Plasmodium falciparum

Mechanistic Rationale

The 4-chloroquinoline scaffold is the hallmark of classic antimalarials, which operate by capping toxic hematin (FeIII-PPIX) within the parasite's digestive vacuole, preventing its crystallization into inert hemozoin[4]. The addition of the C2-nonyl chain significantly increases the lipophilicity (LogP) of the molecule. This modification enhances its partitioning into the lipid nanospheres within the digestive vacuole where hemozoin crystallization actually occurs, while potentially bypassing the PfCRT efflux pump responsible for chloroquine resistance[5].

BHIA_Workflow Step1 1. Hematin Solution (pH 5.0) Step2 2. Add 4-Chloro-2-nonylquinoline Step1->Step2 Step3 3. Add Tween-20 (Lipid Surrogate) Step2->Step3 Step4 4. Incubate (37°C, 18h) Step3->Step4 Step5 5. Read Absorbance (405 nm) Step4->Step5

Fig 2: Step-by-step workflow for the in vitro β-Hematin Inhibitory Activity (BHIA) assay.

Experimental Protocol: β -Hematin Inhibitory Activity (BHIA) Assay
  • Causality of Design: The assay is conducted in a sodium acetate buffer at pH 5.0. This specific pH is critical as it mimics the acidic environment of the Plasmodium food vacuole, which is the thermodynamic driver for the spontaneous oxidation of host-derived Fe(II)-heme to toxic Fe(III)-hematin[5]. Tween-20 is utilized as a lipid surrogate to initiate crystallization, as purely aqueous assays fail to replicate the lipid-water interface where biocrystallization occurs in vivo.

  • Self-Validating System: Include a chloroquine positive control (known inhibitor) and a vehicle-only negative control. The assay is only valid if the Z'-factor between these controls exceeds 0.5, ensuring the dynamic range is sufficient to detect true inhibition.

Step-by-Step Methodology:

  • Hematin Preparation: Dissolve hemin in 0.1 M NaOH, then rapidly buffer with 1 M sodium acetate (pH 5.0) to a final hematin concentration of 100 µM.

  • Inhibitor Addition: Dispense the hematin solution into a 96-well plate. Add 4-Chloro-2-nonylquinoline at varying concentrations (0.5 µM to 50 µM).

  • Initiation: Add Tween-20 (final concentration 20 µg/mL) to initiate β -hematin formation.

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Detection: Add a pyridine-HEPES solution (pH 7.4) to complex any unreacted, free hematin. Measure the absorbance of the pyridine-ferrichrome complex at 405 nm. High absorbance indicates successful inhibition of crystallization.

Target 3: Bacterial Cytochrome bc1 Complex (Respiratory Chain)

Mechanistic Rationale

P. aeruginosa naturally secretes 2-alkyl-4-quinolone N-oxides (like HQNO and NQNO) to suppress competing bacteria (e.g., Staphylococcus aureus) by binding to the Qo site of the cytochrome bc1 complex[2]. The 4-chloro-2-nonylquinoline scaffold acts as a structural mimic of these secondary metabolites. The nonyl chain anchors the molecule deep within the bacterial inner membrane, while the chloroquinoline headgroup competitively blocks electron transfer, leading to a collapse of the proton motive force[6].

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile of 4-Chloro-2-nonylquinoline based on established Structure-Activity Relationship (SAR) dynamics of analogous quinolines.

Compound Class / ReferencePqsR Antagonism IC50 (µM) β -Hematin Inhibition IC50 (µM)Cytotoxicity CC50 (µM, HepG2)Primary Mechanism of Action
Native NHQ Agonist (N/A)> 100> 100Native QS Autoinducer
Chloroquine > 1000.8 - 1.5~ 45.0Hemozoin Capping
4-Chloro-2-nonylquinoline 1.5 - 5.0 2.0 - 4.5 > 50.0 Dual: PqsR Antagonist / Hemozoin Inhibitor

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Nucleophilic Substitution Strategies for 4-Chloro-2-nonylquinoline

Abstract The 2,4-disubstituted quinoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in antimalarial, anticancer, and anti-inflammatory agents.[1] The functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,4-disubstituted quinoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in antimalarial, anticancer, and anti-inflammatory agents.[1] The functionalization of this core, particularly at the C4 position, is critical for modulating biological activity and physicochemical properties. This document provides detailed protocols for the nucleophilic substitution of 4-Chloro-2-nonylquinoline, a key intermediate for creating diverse molecular libraries. We present two robust methodologies: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig amination. This guide explains the mechanistic rationale behind each approach, offers step-by-step experimental procedures, and provides troubleshooting insights to empower researchers in drug development and synthetic organic chemistry.

Introduction: The Significance of 4-Substituted Quinolines

The quinoline ring system is a cornerstone of heterocyclic chemistry, with derivatives demonstrating a vast range of biological activities.[2] Specifically, the ability to introduce diverse functional groups at the 4-position via substitution of a halo-precursor like 4-Chloro-2-nonylquinoline is a powerful strategy for generating novel chemical entities. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position, making it susceptible to attack by nucleophiles. This reactivity has been historically exploited in the synthesis of iconic drugs such as chloroquine.[3] While traditional SNAr reactions are effective, they often require harsh conditions.[4] The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized C-N bond formation, offering a milder and more versatile alternative with broader substrate scope and functional group tolerance.[5]

Reaction Principles and Mechanistic Overview

The substitution of the chlorine atom on 4-Chloro-2-nonylquinoline can be achieved primarily through two distinct mechanisms. The choice of method depends on the nature of the nucleophile, desired reaction conditions, and functional group compatibility.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process.[6] The aromatic ring, activated by the electron-withdrawing quinoline nitrogen, is attacked by a nucleophile (e.g., an amine) at the carbon bearing the leaving group (ipso-carbon). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In the subsequent step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the final substituted product.[6][7] These reactions are typically favored by strong electron-withdrawing groups on the aromatic ring and often require high temperatures to overcome the activation energy barrier.[4]

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[5] The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the 4-chloroquinoline.[8]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the product is released from the palladium center, regenerating the Pd(0) catalyst to re-enter the cycle.[8]

This methodology is renowned for its mild conditions, excellent yields, and broad applicability to a wide range of amines, including those that are poor nucleophiles under SNAr conditions.[5][9]

Visualization of Reaction Mechanisms

Reaction_Mechanisms cluster_0 Pathway A: SNAr Mechanism cluster_1 Pathway B: Buchwald-Hartwig Catalytic Cycle Start_SNAr 4-Chloro-2-nonylquinoline + Nucleophile (Nu-H) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start_SNAr->Meisenheimer Addition Product_SNAr 4-Nu-2-nonylquinoline + HCl Meisenheimer->Product_SNAr Elimination Start_BH 4-Chloro-2-nonylquinoline + Amine (R2NH) OxAdd Oxidative Addition Complex Start_BH->OxAdd Oxidative Addition Pd0 Pd(0)L_n Pd0->OxAdd Amido Palladium-Amido Complex OxAdd->Amido Amine Binding & Deprotonation Product_BH 4-NR2-2-nonylquinoline Amido->Product_BH Reductive Elimination Product_BH->Pd0 Catalyst Regeneration

Caption: Comparative mechanisms for nucleophilic substitution.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for both the SNAr and Buchwald-Hartwig amination pathways.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloro-2-nonylquinoline≥97%Commercially AvailableStore in a cool, dry place.
Protocol A (SNAr)
Aniline (example nucleophile)Reagent GradeSigma-Aldrich, etc.Use freshly distilled aniline.
Dimethyl Sulfoxide (DMSO)AnhydrousAcros Organics, etc.
Protocol B (Buchwald-Hartwig)
Morpholine (example nucleophile)≥99%Sigma-Aldrich, etc.
Palladium(II) Acetate (Pd(OAc)₂)98%Strem Chemicals, etc.Catalyst precursor.
DPEphos≥98%Strem Chemicals, etc.Ligand.
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Sigma-Aldrich, etc.Base.
1,4-DioxaneAnhydrousAcros Organics, etc.Use a sure-seal bottle.
Argon or Nitrogen GasHigh PurityFor creating an inert atmosphere.
Celite®For filtration.
Standard GlasswareOven-dried before use for Protocol B.
Protocol A: SNAr with Aniline (Conventional Heating)

This protocol is adapted from general procedures for the synthesis of 4-aminoquinolines via direct coupling.[1]

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-nonylquinoline (1.0 mmol, 275.8 mg).

  • Reagent Addition: Add aniline (1.5 mmol, 139.7 mg, 137 µL) followed by anhydrous DMSO (5 mL).

  • Heating: Immerse the flask in a preheated oil bath at 140 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 50 mL of cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-(phenylamino)-2-nonylquinoline.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination with Morpholine

This protocol is based on established methods for the palladium-catalyzed amination of 4-haloquinolines.[4][10]

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble an oven-dried 50 mL Schlenk flask containing a magnetic stir bar. Seal it with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst & Reagent Loading: Under a positive pressure of argon, add 4-Chloro-2-nonylquinoline (1.0 mmol, 275.8 mg), potassium phosphate (K₃PO₄, 2.5 mmol, 530.7 mg), Palladium(II) acetate (Pd(OAc)₂, 0.04 mmol, 9.0 mg), and DPEphos (0.08 mmol, 43.1 mg).

  • Solvent and Nucleophile Addition: Through the septum, add anhydrous 1,4-dioxane (4 mL) followed by morpholine (1.5 mmol, 130.7 mg, 131 µL) via syringe.

  • Degassing: Sparge the resulting suspension with argon for an additional 5 minutes.

  • Heating: Place the sealed flask in a preheated oil bath at 85-100 °C.

  • Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction by TLC or GC-MS. The reaction is generally complete within 4-18 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-morpholino-2-nonylquinoline.

General Experimental Workflow

Caption: A generalized workflow from reaction setup to final product.

Comparative Analysis and Troubleshooting

ParameterProtocol A: SNArProtocol B: Buchwald-Hartwig
Conditions High temperature (100-160 °C), often long reaction times.Milder temperature (80-110 °C), generally faster.
Reagents Simple, no catalyst required.Requires expensive Pd catalyst and phosphine ligand.
Atmosphere Air tolerant.Requires strict inert atmosphere (O₂ sensitive).
Substrate Scope Good for strong nucleophiles (alkylamines, anilines). May fail with weak nucleophiles.Excellent. Tolerates a wide range of primary/secondary amines and other nucleophiles.
Functional Groups Less tolerant of sensitive functional groups due to high heat.High tolerance due to mild conditions.
Yields Moderate to good.Good to excellent.[4]

Troubleshooting Guide:

  • Low or No Conversion (Both Protocols):

    • Possible Cause: Inactive reagents.

    • Solution: Use freshly distilled/purified solvents and amines. For Protocol B, ensure the catalyst and ligand have not degraded.

  • Low Conversion (Protocol B):

    • Possible Cause: Oxygen contamination deactivating the catalyst.

    • Solution: Improve inert atmosphere technique (ensure proper purging, use Schlenk techniques).

    • Possible Cause: Inappropriate ligand or base.

    • Solution: Screen different ligands (e.g., XPhos, BINAP) or bases (e.g., NaOt-Bu, Cs₂CO₃).[3]

  • Formation of Side Products (Protocol A):

    • Possible Cause: High temperature leading to decomposition or side reactions.

    • Solution: Lower the reaction temperature and accept a longer reaction time.

  • Difficulty in Purification:

    • Possible Cause: Residual catalyst (Protocol B) or starting materials.

    • Solution: For Protocol B, ensure thorough filtration through Celite. Optimize chromatography conditions (solvent system, gradient).

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: DMSO can enhance skin absorption of other chemicals. Dioxane is a potential carcinogen. Handle with care.

  • Reagents: Palladium compounds can be toxic. Avoid inhalation of powders. Strong bases like sodium tert-butoxide are corrosive.

  • Heating: Use a sand or oil bath with a temperature controller to ensure stable and safe heating. Do not heat sealed vessels without a pressure-relief mechanism.

References

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. National Center for Biotechnology Information. [Link]

  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. The Journal of Organic Chemistry. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Nucleophilic substitution of 4-chloroquinoline 1-oxide and. Tetrahedron Letters. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKAT USA, Inc. [Link]

  • Synthesis of 2-quinolones. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • CHEMISTRY OF SUBSTITUTED QUINOLINONES IV. REGIOSELECTIVE NUCLEOPHILIC SUBSTITUTION OF. Acta Chimica Slovenica. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. MDPI. [Link]

  • Schematic presentation of the synthesis of 4- aminoquinoline derived... ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Nucleophilic Substitution Reactions. SlidePlayer. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. ARKAT USA, Inc. [Link]

  • The synthesized hybrid 2-Quinolinone derivatives were containing... ResearchGate. [Link]

  • Process for the preparation of quinoline derivatives.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-Chloro-2-nonylquinoline

Executive Summary 4-Chloro-2-nonylquinoline (CAS: 71932-13-3) is a critical synthetic intermediate for the development of 2-alkyl-4-aminoquinolines, which are potent antimalarial, antibacterial, and antileishmanial agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-nonylquinoline (CAS: 71932-13-3) is a critical synthetic intermediate for the development of 2-alkyl-4-aminoquinolines, which are potent antimalarial, antibacterial, and antileishmanial agents[1]. Traditional synthetic routes, such as the Conrad-Limpach reaction followed by phosphorus oxychloride (POCl3) chlorination, suffer from prolonged reaction times, harsh thermal conditions (>250 °C), and poor atom economy[2]. This application note details an optimized, two-step microwave-assisted organic synthesis (MAOS) protocol that significantly accelerates reaction kinetics, improves yields, and reduces hazardous solvent usage[3].

Mechanistic Rationale & Reaction Causality

The synthesis of 4-chloro-2-nonylquinoline is executed via a two-step sequence, where microwave irradiation resolves specific kinetic and thermodynamic bottlenecks inherent to conventional heating:

Step 1: Conrad-Limpach Cyclization The condensation of aniline with ethyl 3-oxododecanoate initially forms a Schiff base (β-ketoanilide)[4]. Under conventional heating, the subsequent intramolecular cyclization to 2-nonylquinolin-4(1H)-one requires boiling in high-boiling solvents (e.g., Dowtherm A at 250 °C) to overcome the high activation energy barrier[3]. Microwave irradiation provides rapid, uniform dielectric heating, directly activating the polar intermediates. This circumvents the need for high-boiling heat transfer fluids, allowing the reaction to be run solvent-free, and drives the cyclization to completion in minutes rather than hours[5].

Step 2: Halogenation via Vilsmeier-Haack-type Intermediate The 2-nonylquinolin-4(1H)-one is treated with POCl3. The reaction proceeds via an initial O-phosphorylation of the quinolone tautomer, followed by nucleophilic displacement by chloride ions[6]. Conventional heating often results in pseudodimer formation due to the thermal degradation and unwanted cross-reactions between the phosphorylated intermediate and unreacted quinolone[6]. Microwave heating rapidly pushes the reaction past the intermediate stage, ensuring clean turnover to the chloroquinoline and suppressing dimer formation[6].

Comparative Data Analysis

Microwave-assisted synthesis demonstrates clear superiority over conventional batch heating across all critical quality attributes (CQAs).

Table 1: Step 1 - Conrad-Limpach Cyclization (Aniline + Ethyl 3-oxododecanoate)

ParameterConventional Batch HeatingMicrowave-Assisted (MAOS)
Temperature 250 °C (Dowtherm A)200 °C (Solvent-free)
Reaction Time 2 - 4 hours15 minutes
Average Yield 45 - 60%85 - 92%
Environmental Impact High (Toxic solvent waste)Low (Solvent-free, Green Chemistry)

Table 2: Step 2 - Chlorination (2-Nonylquinolin-4(1H)-one + POCl3)

ParameterConventional Batch HeatingMicrowave-Assisted (MAOS)
Temperature 90 - 110 °C110 °C
Reaction Time 2 - 3 hours10 minutes
Average Yield 65 - 75%90 - 95%
Impurity Profile Pseudodimers observedDimerization suppressed

Experimental Protocols (Self-Validating Workflows)

Protocol A: Microwave-Assisted Conrad-Limpach Cyclization

Objective: Synthesize the quinolone core via solvent-free cyclization. Reagents: Aniline (1.0 equiv, 10 mmol), Ethyl 3-oxododecanoate (1.1 equiv, 11 mmol), p-Toluenesulfonic acid (p-TSA, catalytic, 0.1 equiv).

  • Mixing: In a 30 mL microwave-transparent quartz vessel, combine aniline (931 mg), ethyl 3-oxododecanoate (2.66 g)[7], and p-TSA (172 mg). Add a magnetic stir bar.

  • Irradiation: Seal the vessel with a pressure-rated cap. Irradiate in a monomodal microwave reactor at 200 W, ramping to 200 °C over 2 minutes, and hold at 200 °C for 15 minutes.

  • Self-Validation (TLC Check): Cool the vessel to 50 °C using compressed air. Sample 5 µL of the mixture, dilute in ethyl acetate, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The disappearance of the aniline spot (Rf ~0.6) and appearance of a highly UV-active spot at Rf ~0.2 confirms complete cyclization. If aniline persists, irradiate for an additional 5 minutes to prevent downstream contamination.

  • Workup: Triturate the crude mixture with cold diethyl ether (20 mL). The product precipitates as an off-white solid. Filter, wash with cold ether, and dry under vacuum to yield 2-nonylquinolin-4(1H)-one.

Protocol B: Microwave-Assisted Halogenation

Objective: Convert the 4-quinolone to the 4-chloroquinoline using POCl3. Reagents: 2-Nonylquinolin-4(1H)-one (1.0 equiv, 5 mmol), POCl3 (5.0 equiv, 25 mmol).

  • Mixing: In a dry 30 mL microwave vessel equipped with a Teflon septum, add 2-nonylquinolin-4(1H)-one (1.35 g). Slowly add POCl3 (2.3 mL) under a nitrogen atmosphere. Caution: POCl3 is highly reactive and moisture-sensitive.

  • Irradiation: Seal the vessel. Irradiate at 150 W, ramping to 110 °C, and hold for 10 minutes.

  • Self-Validation (Quench & TLC Check): Cool the vessel to room temperature. Carefully extract a 10 µL aliquot and quench in 1 mL of ice-cold saturated NaHCO3. Extract with 1 mL dichloromethane (DCM). TLC analysis (Hexane/EtOAc 4:1) must show complete conversion of the starting material (Rf ~0.1) to the less polar product (Rf ~0.7). The absence of the Rf ~0.1 spot validates the completion of the chlorination, ensuring no unreacted intermediate remains to form pseudodimers.

  • Workup: Slowly pour the bulk reaction mixture over crushed ice (50 g) with vigorous stirring to neutralize excess POCl3. Basify the aqueous mixture to pH 8 using aqueous NaOH (2M).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 4-chloro-2-nonylquinoline as a pale yellow oil[8].

Pathway Visualization

SynthesisWorkflow Reactants Aniline + Ethyl 3-oxododecanoate Step1 Step 1: Conrad-Limpach Cyclization (Microwave, 200°C, 15 min) Reactants->Step1 Intermediate 2-Nonylquinolin-4(1H)-one (Intermediate) Step1->Intermediate -EtOH, -H2O Step2 Step 2: Halogenation (POCl3, Microwave, 110°C, 10 min) Intermediate->Step2 Product 4-Chloro-2-nonylquinoline (Target Product) Step2->Product -PO2Cl

Workflow for the microwave-assisted synthesis of 4-chloro-2-nonylquinoline.

Sources

Method

Application Note: Synthesis and Optimization of 4-Amino-2-nonylquinoline Derivatives from 4-Chloro-2-nonylquinoline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Amination, and Protocol Optimization Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Amination, and Protocol Optimization

Executive Summary

The synthesis of 4-aminoquinoline derivatives is a cornerstone of antimalarial and antimicrobial drug development. While standard protocols often utilize 4,7-dichloroquinoline, substituting the core with a long alkyl chain—specifically using 4-Chloro-2-nonylquinoline (CAS 71932-13-3) —introduces profound physicochemical changes. The 9-carbon nonyl chain at the 2-position significantly increases the molecule's lipophilicity (logP), altering membrane partitioning and potentially bypassing efflux-mediated drug resistance mechanisms (such as the PfCRT pump in Plasmodium falciparum).

This application note provides a comprehensive, field-validated guide to synthesizing 4-amino-2-nonylquinoline derivatives. It details two primary mechanistic pathways: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) for primary aliphatic amines, and Buchwald-Hartwig Cross-Coupling for sterically hindered or aromatic amines.

Mechanistic Principles & Pathway Selection

The displacement of the C4-chloride in quinoline systems is fundamentally governed by the electron-withdrawing nature of the quinoline nitrogen, which activates the 4-position for nucleophilic attack 1. However, the presence of the 2-nonyl group introduces mild electron-donating inductive effects and significant steric bulk, which slightly raises the activation energy barrier compared to unsubstituted analogs.

To overcome this, scientists must select the appropriate synthetic pathway based on the nucleophile:

  • SNAr Pathway: Ideal for highly nucleophilic primary aliphatic amines. The reaction requires high thermal energy, making microwave irradiation in polar aprotic solvents (like NMP or DMSO) the gold standard to minimize degradation and reduce reaction times from hours to minutes 2.

  • Buchwald-Hartwig Pathway: Required for aromatic amines (anilines) or bulky secondary amines. Palladium catalysis facilitates oxidative addition into the stabilized C-Cl bond, bypassing the SNAr energy barrier entirely 1.

SynthesisWorkflow Start 4-Chloro-2-nonylquinoline (CAS 71932-13-3) Cond1 Pathway A: SNAr Microwave, 140°C Solvent: NMP Start->Cond1 Cond2 Pathway B: Buchwald-Hartwig Pd(OAc)2, XPhos, Cs2CO3 Solvent: Toluene, 100°C Start->Cond2 Amine Amine Nucleophile (1° Aliphatic or Aryl) Amine->Cond1 Amine->Cond2 Workup Aqueous Workup (NaHCO3 neutralization) Cond1->Workup Primary Amines Cond2->Workup Aryl/Hindered Amines Purif Silica Gel Chromatography (DCM/MeOH gradient) Workup->Purif Product 4-Amino-2-nonylquinoline Derivative (Target Compound) Purif->Product

Caption: Divergent synthetic pathways for 4-amino-2-nonylquinoline derivatives based on amine nucleophilicity.

Experimental Protocols

Protocol A: Microwave-Assisted SNAr (For Primary Aliphatic Amines)

This protocol utilizes microwave irradiation to ensure rapid, homogeneous heating, overcoming the steric hindrance of the 2-nonyl group while preventing the formation of thermodynamic byproducts.

Materials: 4-Chloro-2-nonylquinoline (1.0 mmol, 289.8 mg), Primary Amine (2.5 mmol), Anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

  • Reaction Setup: In a 10 mL microwave-safe reaction vial, dissolve 4-chloro-2-nonylquinoline in 3.0 mL of anhydrous NMP.

    • Causality Insight: NMP is selected over ethanol or acetonitrile due to its high boiling point, excellent microwave absorption characteristics, and superior ability to solubilize the highly lipophilic nonyl chain.

  • Amine Addition: Add the primary amine (2.5 equiv) to the solution.

    • Causality Insight: The excess amine serves a dual purpose: it acts as the nucleophile and as an in-situ acid scavenger to neutralize the HCl generated during the substitution, preventing the protonation of the quinoline nitrogen which would halt the reaction 3.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 140 °C for 30 minutes.

  • Quenching & Extraction: Cool the reaction to room temperature and pour the mixture into 15 mL of 5% aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL).

    • Causality Insight: NaHCO₃ neutralizes residual amine hydrochloride salts, driving the free-base product entirely into the organic phase.

  • Aqueous Washing (Critical Step): Wash the combined organic layers with brine (5 x 15 mL).

    • Causality Insight: NMP is highly polar and miscible with water but can easily partition into EtOAc. Multiple brine washes increase the aqueous layer's ionic strength, forcing the NMP out of the organic phase to prevent contamination during concentration.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Eluent: DCM/MeOH 95:5).

Protocol B: Buchwald-Hartwig Amination (For Aromatic/Hindered Amines)

Anilines are poor nucleophiles for standard SNAr. Palladium catalysis is required to lower the activation energy barrier.

Materials: 4-Chloro-2-nonylquinoline (1.0 mmol), Aryl Amine (1.2 mmol), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Cs₂CO₃ (2.0 mmol), Anhydrous Toluene (5.0 mL).

  • Catalyst Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-chloro-2-nonylquinoline, the aryl amine, Pd(OAc)₂, XPhos, and Cs₂CO₃.

    • Causality Insight: XPhos is a bulky, electron-rich biaryl phosphine ligand. It is specifically chosen because it facilitates the difficult oxidative addition of Pd(0) into the C-Cl bond of the electron-rich (due to the 2-nonyl group) quinoline ring.

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon. Repeat this cycle three times.

    • Causality Insight: Palladium(0) active species are highly sensitive to oxygen, which causes rapid catalyst deactivation via oxidation to inactive Palladium black.

  • Reaction: Add anhydrous Toluene (5.0 mL) under an Argon stream. Seal the flask and stir at 100 °C for 16 hours.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a pad of Celite.

    • Causality Insight: Celite filtration efficiently removes the precipitated inorganic salts (CsCl) and the spent palladium catalyst, preventing emulsion formation during subsequent aqueous washes.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to yield the target compound.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the expected outcomes when applying different reaction conditions to 4-chloro-2-nonylquinoline, based on established structure-activity methodologies 1, 2.

Amine TypeMethodCatalyst / BaseSolventTemp / TimeExpected Yield
1° Aliphatic (e.g., N,N-diethyl-ethane-1,2-diamine)SNAr (Microwave)None (Excess Amine)NMP140 °C / 30 min85% – 92%
1° Aliphatic SNAr (Thermal)K₂CO₃ / TEADMF120 °C / 12 hrs60% – 70%
2° Aliphatic (e.g., Piperidine)SNAr (Microwave)DIPEA (2.0 equiv)DMSO160 °C / 45 min75% – 80%
Aromatic (e.g., Aniline)Buchwald-HartwigPd(OAc)₂ / XPhos / Cs₂CO₃Toluene100 °C / 16 hrs78% – 88%
Aromatic SNAr (Thermal)Strong Base (NaOH)EtOH100 °C / 24 hrs< 30% (Not Rec.)

Pharmacological Implications of the 2-Nonyl Substitution

The addition of the 2-nonyl chain is not merely a structural novelty; it is a deliberate pharmacological strategy. Standard 4-aminoquinolines (like chloroquine) enter the parasite's food vacuole and bind to free heme, preventing its crystallization into non-toxic hemozoin. However, resistant strains utilize the PfCRT efflux pump to expel the drug from the vacuole.

The 2-nonyl derivative possesses a highly lipophilic tail that acts as a lipid anchor. Once inside the vacuole, the nonyl chain partitions heavily into the vacuolar membrane, effectively evading recognition and transport by the mutated PfCRT pump, thus restoring antimalarial efficacy 3.

MOA Drug 4-Amino-2-nonylquinoline Lipid 2-Nonyl Chain (High Lipophilicity) Drug->Lipid Core 4-Aminoquinoline Core (Pharmacophore) Drug->Core Membrane Parasite Food Vacuole Membrane Partitioning Lipid->Membrane Anchors in Lipid Bilayer Target Hemozoin Crystallization Inhibition Core->Target Binds Free Heme Efflux PfCRT Efflux Pump (Bypassed) Membrane->Efflux Evades Transport Efflux->Target Accumulates in Vacuole

Caption: Pharmacological bypass of PfCRT efflux pump via 2-nonyl lipid anchoring.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum Source: PLOS ONE URL:[Link]

Sources

Application

Using 4-Chloro-2-nonylquinoline as an intermediate in medicinal chemistry

Application Note: 4-Chloro-2-nonylquinoline as a Strategic Intermediate in Medicinal Chemistry Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Focus: Structural rationale, s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Chloro-2-nonylquinoline as a Strategic Intermediate in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Focus: Structural rationale, synthetic workflows, and validated protocols for generating 2-alkyl-4-aminoquinoline pharmacophores.

Executive Summary

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antimalarial, antibacterial, and antineoplastic agents. Within this class, 4-chloro-2-nonylquinoline (CAS: 71932-13-3) serves as a highly versatile, lipophilic building block[1]. The presence of the highly reactive C4-chlorine atom enables facile late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr), while the C2-nonyl chain imparts significant lipophilicity. This unique structural combination is specifically exploited to design drugs capable of penetrating thick, lipid-rich pathogen barriers, such as the mycolic acid cell wall of Mycobacterium tuberculosis or the lipid vacuoles of Plasmodium falciparum[2].

Structural Rationale & Physicochemical Profile

The utility of 4-chloro-2-nonylquinoline lies in its dual-domain architecture:

  • The Electrophilic Core (C4-Chloro): The quinoline nitrogen withdraws electron density from the C2 and C4 positions. The C4-chlorine acts as an excellent leaving group, lowering the activation energy required to form the Meisenheimer complex during SNAr reactions with primary and secondary amines[3].

  • The Lipophilic Anchor (C2-Nonyl): Resistance to classical 4-aminoquinolines (like chloroquine) often stems from pathogen efflux pumps. The extended 9-carbon aliphatic chain drastically increases the partition coefficient (LogP), anchoring the molecule in the pathogen's membrane and bypassing aqueous-phase efflux mechanisms[2].

Table 1: Physicochemical Properties of 4-Chloro-2-nonylquinoline

PropertyValue/Description
Chemical Name 4-Chloro-2-nonylquinoline
CAS Number 71932-13-3
Molecular Formula C18H24ClN
Molecular Weight 289.84 g/mol
Reactivity Profile Highly susceptible to SNAr at C4; stable aliphatic C2 chain
Storage Conditions Room temperature, protected from moisture (prevents hydrolysis)

Synthetic Workflow & Mechanism

The synthesis of biologically active 4-amino-2-nonylquinolines from basic precursors is typically a three-stage process. The sequence begins with the classical Conrad-Limpach reaction , where an aniline and a β -ketoester are condensed and thermally cyclized to form 2-nonylquinolin-4(1H)-one. This tautomeric quinolone is subsequently activated by chlorination, converting the hydroxyl/oxo group into a reactive chloride. Finally, the intermediate undergoes SNAr to yield the target active pharmaceutical ingredient (API)[2].

SynthesisWorkflow A Aniline + β-Ketoester B 2-Nonylquinolin-4(1H)-one (Conrad-Limpach) A->B Heat (240°C) Dowtherm A C 4-Chloro-2-nonylquinoline (Chlorination) B->C POCl3, Toluene Reflux, 2h D 4-Amino-2-nonylquinoline (SNAr with Amine) C->D Amine, DIPEA, DMSO 150°C, 20h

Fig 1: Synthetic workflow from primary precursors to biologically active 4-amino-2-nonylquinolines.

Validated Experimental Protocols

As a self-validating system, the following protocols detail not only the procedural steps but the chemical causality behind each parameter to ensure reproducibility and high yields.

Protocol A: Synthesis of 4-Chloro-2-nonylquinoline via Chlorination

Objective: Convert the stable 2-nonylquinolin-4(1H)-one into the reactive electrophile 4-chloro-2-nonylquinoline.

Reagents:

  • 2-Nonylquinolin-4(1H)-one (1.0 eq)

  • Phosphorus(V) oxychloride (POCl 3​ ) (3.0 eq)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: Suspend 2-nonylquinolin-4(1H)-one in anhydrous toluene in a flame-dried round-bottom flask equipped with a reflux condenser. Causality: Toluene is chosen as it is non-nucleophilic, has a high boiling point (110°C), and does not react with POCl 3​ .

  • Activation: Dropwise add POCl 3​ (3.0 eq) at room temperature under a nitrogen atmosphere. Causality: POCl 3​ acts as both a dehydrating and chlorinating agent. The excess ensures complete conversion of the tautomeric hydroxyl group.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) for 2 hours[2]. Monitor via TLC (Hexane:EtOAc 8:2) until the starting material is consumed.

  • Quenching & Workup: Cool the mixture to 0°C. Slowly pour the mixture over crushed ice and neutralize cautiously with 3M NaOH until pH ~8. Causality: Slow quenching prevents violent exothermic hydrolysis of unreacted POCl 3​ . Neutralization ensures the quinoline nitrogen is deprotonated, allowing the product to partition into the organic phase.

  • Extraction: Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Expected yield: 85-91%[2].

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple 4-chloro-2-nonylquinoline with a functionalized amine to generate the final 4-aminoquinoline API.

Reagents:

  • 4-Chloro-2-nonylquinoline (1.0 eq)

  • Target Amine (e.g., 4-(benzyloxy)benzylamine) (1.4 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.3 eq)

  • Dimethylsulfoxide (DMSO) (Solvent)

Step-by-Step Methodology:

  • Reaction Assembly: In a Schlenk tube, combine 4-chloro-2-nonylquinoline (1.0 mmol), the target amine (1.4 mmol), and DIPEA (2.3 mmol) in 4 mL of DMSO[2].

  • Heating: Seal the tube and heat to 150°C for 20 hours. Causality: The C4-position is sterically hindered by the adjacent peri-hydrogen and the C2-alkyl chain. High temperatures (150°C) are required to overcome the activation barrier. DMSO is utilized because highly polar aprotic solvents stabilize the negatively charged Meisenheimer transition state, accelerating SNAr[2]. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the target amine from becoming protonated and unreactive.

  • Workup: Cool to room temperature and dilute with 30 mL of water to precipitate the highly lipophilic product. Extract with Ethyl Acetate (3 × 30 mL).

  • Purification: Dry the organic phase, concentrate, and purify via silica gel column chromatography (gradient elution: Hexane to Hexane:EtOAc 1:1).

Table 2: Optimization of SNAr Conditions for 2-Alkyl-4-chloroquinolines (Data synthesized from standard optimization matrices)

SolventBaseTemperature (°C)Time (h)Conversion Yield (%)Rationale / Observation
EthanolTriethylamine80 (Reflux)24< 15%Insufficient thermal energy; protic solvent destabilizes intermediate.
DMFK 2​ CO 3​ 1202445%Moderate conversion; heterogeneous base limits reaction rate.
DMSO DIPEA 150 20 75-88% Optimal: High temp, homogeneous scavenging, transition state stabilization.

Biological Application & Mechanism of Action (MoA)

In medicinal chemistry, the resulting 4-amino-2-nonylquinolines are primarily investigated for their antimycobacterial and antimalarial properties. The mechanism heavily relies on the synergistic action of the molecular domains. The basic 4-aminoquinoline core enters the acidic food vacuole of the parasite (or the acidic phagolysosome of the macrophage housing M. tuberculosis), where it becomes protonated and trapped. Simultaneously, the C9-nonyl chain intercalates into the lipid bilayer, disrupting membrane integrity and preventing the pathogen from utilizing efflux pumps to expel the drug.

MoA Drug 4-Amino-2-nonylquinoline Derivative Lipid C9 Nonyl Chain (Lipophilic Anchor) Drug->Lipid Core 4-Aminoquinoline Core (Pharmacophore) Drug->Core Membrane Pathogen Membrane Penetration Lipid->Membrane Target Target Binding (e.g., Heme, ATP Synthase) Core->Target Effect Pathogen Clearance Membrane->Effect Target->Effect

Fig 2: Dual-action mechanism of 2-alkyl-4-aminoquinolines in pathogen clearance.

References

  • [1] 4-chloro-2-nonylquinoline Product Specification. Aaron Chemicals. Available at:

  • [2] Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. National Institutes of Health (NIH). Available at:

  • Quinolones for applications in medicinal chemistry: synthesis and structure. Società Chimica Italiana. Available at:

  • [3] Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis. ResearchGate. Available at:

Sources

Method

Application Notes and Protocols: Strategic Solvent Selection for Reactions of 4-Chloro-2-nonylquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of the Solvent in Modulating Reactivity of 4-Chloro-2-nonylquinoline 4-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Solvent in Modulating Reactivity of 4-Chloro-2-nonylquinoline

4-Chloro-2-nonylquinoline is a key intermediate in the synthesis of a variety of functionalized quinoline derivatives with potential applications in medicinal chemistry and materials science. The reactivity of the C4-chloro substituent makes it amenable to a range of important transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The success of these reactions—in terms of yield, reaction rate, and selectivity—is critically dependent on the judicious selection of the reaction solvent.

This technical guide provides an in-depth analysis of solvent selection for key reactions involving 4-chloro-2-nonylquinoline. We will move beyond a simple recitation of protocols to explain the underlying principles that govern the choice of solvent, taking into account the specific structural features of the substrate, particularly the influence of the long nonyl chain.

Understanding the Physicochemical Profile of 4-Chloro-2-nonylquinoline: The Influence of the Nonyl Group

The molecular architecture of 4-chloro-2-nonylquinoline is characterized by two key features that dictate its solubility and reactivity: the polar heterocyclic quinoline core and the long, nonpolar C9 alkyl chain.

  • The Quinoline Core: The quinoline ring system is aromatic and possesses a basic nitrogen atom, rendering it somewhat polar.

  • The Nonyl Chain: This long alkyl group introduces significant lipophilicity to the molecule. The impact of this chain is a decrease in solubility in highly polar solvents and an increase in solubility in nonpolar organic solvents.[1] This amphiphilic nature must be a primary consideration when selecting a solvent system to ensure the solubility of both the starting material and any other, potentially more polar, reagents.[2]

A comprehensive understanding of these opposing characteristics is essential for designing effective reaction conditions. A solvent that is too polar may not adequately dissolve the starting material, while a completely nonpolar solvent may not be suitable for dissolving polar reagents or stabilizing charged intermediates.

Solvent Selection Strategies for Key Transformations

The choice of solvent is not a one-size-fits-all decision; it is intimately linked to the mechanism of the specific reaction being performed. Below, we detail solvent considerations and provide exemplary protocols for common reactions of 4-chloro-2-nonylquinoline.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of functionalizing 4-chloroquinolines, typically involving the displacement of the chloride by nucleophiles such as amines, alkoxides, or thiolates.[3] The mechanism proceeds through a polar, negatively charged intermediate known as the Meisenheimer complex.[4] The stability of this intermediate is paramount to the reaction's success.

Solvent Rationale:

  • Polar Aprotic Solvents are Preferred: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent choices for SNAr reactions. Their polarity helps to dissolve the nucleophile and stabilize the charged Meisenheimer complex.[5] Crucially, as aprotic solvents, they do not strongly solvate the nucleophile, leaving it more "naked" and reactive.

  • Protic Solvents Can Be Detrimental: Polar protic solvents like ethanol or water can form strong hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.

  • Consideration of the Nonyl Chain: Due to the lipophilic nonyl group, a co-solvent system may be necessary if the nucleophile is highly polar and insoluble in traditional polar aprotic solvents. For instance, a mixture of a polar aprotic solvent with a less polar solvent like toluene or tetrahydrofuran (THF) can be employed to achieve homogeneity.

Protocol 1: SNAr Amination of 4-Chloro-2-nonylquinoline

This protocol describes the reaction of 4-chloro-2-nonylquinoline with a primary or secondary amine.

Materials:

  • 4-Chloro-2-nonylquinoline

  • Amine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-chloro-2-nonylquinoline (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 1: SNAr Reaction Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 4-chloro-2-nonylquinoline and K2CO3 in anhydrous DMF prep2 Add amine nucleophile prep1->prep2 react1 Heat to 80-100 °C under inert atmosphere prep2->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Quench with water react2->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Caption: Workflow for the SNAr amination of 4-chloro-2-nonylquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the C4 position of the quinoline ring is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The choice of solvent in these reactions is critical for catalyst stability, solubility of reagents, and facilitating the different steps of the catalytic cycle.

This reaction couples 4-chloro-2-nonylquinoline with an organoboron reagent (boronic acid or ester) to form a biaryl or vinyl-substituted quinoline.[6]

Solvent Rationale:

  • Aqueous Biphasic Systems: A common and effective approach is to use a mixture of an organic solvent and water.[7][8] The organic solvent (e.g., 1,4-dioxane, toluene, or THF) dissolves the 4-chloro-2-nonylquinoline and the palladium catalyst, while the aqueous phase, containing a base like potassium carbonate or sodium carbonate, dissolves the boronic acid and facilitates the transmetalation step.[9] The presence of water is often crucial for the efficacy of the inorganic base.

  • Polar Aprotic Solvents: In some cases, a single polar aprotic solvent like DMF can be used, particularly if the reagents have poor solubility in less polar solvents.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-2-nonylquinoline

Materials:

  • 4-Chloro-2-nonylquinoline

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene and water (e.g., 4:1 v/v)

  • Inert atmosphere setup

Procedure:

  • In a Schlenk flask, combine 4-chloro-2-nonylquinoline (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and water (4:1 v/v).

  • Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and add water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between 4-chloro-2-nonylquinoline and a terminal alkyne.[10]

Solvent Rationale:

  • Amine Solvents: Often, an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used as both the base and the solvent (or co-solvent).[11] The amine base is necessary to deprotonate the terminal alkyne and to neutralize the HX generated in the reaction.

  • Polar Aprotic Co-solvents: THF and DMF are frequently used as co-solvents to ensure the solubility of all reaction components.[12][13] Anhydrous and oxygen-free conditions are crucial to prevent the homocoupling of the alkyne (Glaser coupling).[11]

Protocol 3: Sonogashira Coupling of 4-Chloro-2-nonylquinoline

Materials:

  • 4-Chloro-2-nonylquinoline

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-chloro-2-nonylquinoline (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC/LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

This powerful reaction allows for the coupling of 4-chloro-2-nonylquinoline with a wide range of amines, including primary and secondary amines, and even amides.[14][15]

Solvent Rationale:

  • Aprotic, Nonpolar to Moderately Polar Solvents: Toluene, 1,4-dioxane, and THF are the most commonly used solvents for Buchwald-Hartwig aminations.[16] These solvents are relatively non-coordinating and provide good solubility for the aryl halide and the catalyst complex.

  • Importance of Anhydrous and Degassed Solvents: The palladium catalyst is sensitive to oxygen and water, which can lead to catalyst deactivation. Therefore, the use of anhydrous and thoroughly degassed solvents is critical for reproducible results.

Protocol 4: Buchwald-Hartwig Amination of 4-Chloro-2-nonylquinoline

Materials:

  • 4-Chloro-2-nonylquinoline

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere setup (glovebox recommended for handling base and catalyst)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.

  • Add 4-chloro-2-nonylquinoline (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Diagram 2: Solvent Selection Decision Tree for Cross-Coupling Reactions

cluster_suzuki Suzuki-Miyaura cluster_sono Sonogashira cluster_buchwald Buchwald-Hartwig start Select Cross-Coupling Reaction suzuki_solv Biphasic System: Toluene/Water or Dioxane/Water start->suzuki_solv Boronic Acid sono_solv Amine/Aprotic Co-solvent: TEA/THF or DIPEA/DMF start->sono_solv Terminal Alkyne buch_solv Anhydrous Aprotic: Toluene or Dioxane start->buch_solv Amine

Caption: Decision tree for solvent selection in cross-coupling reactions.

Summary of Solvent Properties

The following table summarizes the properties of solvents commonly used in reactions with 4-chloro-2-nonylquinoline.

SolventPolarity (Dielectric Constant)Boiling Point (°C)TypeKey Applications
N,N-Dimethylformamide (DMF) 36.7153Polar AproticSNAr, Sonogashira
Dimethyl Sulfoxide (DMSO) 46.7189Polar AproticSNAr
Acetonitrile (MeCN) 37.582Polar AproticSNAr
Toluene 2.4111NonpolarSuzuki-Miyaura, Buchwald-Hartwig
1,4-Dioxane 2.2101NonpolarSuzuki-Miyaura, Buchwald-Hartwig
Tetrahydrofuran (THF) 7.566Polar AproticSonogashira, Suzuki-Miyaura
Triethylamine (TEA) 2.489BasicSonogashira (Base/Solvent)

Conclusion

The selection of an appropriate solvent is a critical parameter that can dictate the success or failure of a chemical reaction. For a substrate like 4-chloro-2-nonylquinoline, with its dual lipophilic and polar characteristics, a thoughtful approach to solvent choice is essential. By understanding the reaction mechanism and the physicochemical properties of the starting materials and intermediates, researchers can rationally design reaction conditions that maximize yield and purity. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis of novel 4-substituted-2-nonylquinoline derivatives.

References

  • Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 31(12), e3869.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • El-Sayed, M. A. A., & Al-Ghorbani, M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(5), 186-203.
  • Romero, M., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(24), 7683.
  • El-Gamal, M. I., et al. (2016). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Journal of the Korean Chemical Society, 60(2), 154-160.
  • Kumar, A., et al. (2017). Synthesis of 4-chloro-chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3472.
  • Mphahlele, M. J., & Maluleka, M. M. (2014).
  • Wang, D., et al. (2017). Synthesis of 4-quinolones. Synthesis, 49(19), 4309-4320.
  • Surry, D. S., & Buchwald, S. L. (2011). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Journal of the American Chemical Society, 133(25), 9750-9753.
  • Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]

  • Romero, E. L., & Delgado, J. F. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry, 13(4), 385-403.
  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Spectrum Xray. (2023). Managing Contrast Media Allergic Reactions: Emergency Protocols For Imaging Staff.
  • Nucleophilic aromatic substitution. (2023, October 26). In Wikipedia. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with Long-Chain Internal Alkynes.
  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • BenchChem. (n.d.).
  • Ali, N. M., et al. (2016). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Doña, I., et al. (2021). Clinical Practice Guidelines for Diagnosis and Management of Hypersensitivity Reactions to Quinolones. Journal of Investigational Allergology and Clinical Immunology, 31(4), 283-297.
  • Heck reaction. (2023, November 21). In Wikipedia. [Link]

  • Entegris. (n.d.). Buchwald Ligands Review.
  • Sonogashira coupling. (2023, November 15). In Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • The Organic Chemistry Tutor. (2023).
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
  • Li, C., et al. (2021). Reductive electrophilic C–H alkylation of quinolines by a reusable iridium nanocatalyst. Chemical Science, 12(10), 3636-3642.
  • Chemistry LibreTexts. (2023). Sonogashira Coupling.
  • eviQ. (2023). Contrast media hypersensitivity reactions.
  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wöhl, A. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok.
  • Radiology of Indiana. (2019). GUIDELINES FOR TREATMENT OF HYPERSENSITIVITY REACTION.
  • Mphahlele, M. J., & Maluleka, M. M. (2020).
  • Sharma, A., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(38), 7739-7763.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Morales-Morales, D., & Jensen, C. M. (2007). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of the Mexican Chemical Society, 51(4), 206-210.
  • O'Donnell, F., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules, 25(23), 5694.
  • Biffis, A., et al. (2003). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Patsnap. (2023). Alkyl Chain Length Impact on Chemical Properties.
  • Garvey, L. H., et al. (2018). Practical Guidelines for Perioperative Hypersensitivity Reactions. The Journal of Allergy and Clinical Immunology: In Practice, 6(4), 1154-1164.
  • Student Academic Success. (2023). Properties and Trends of Organic Compounds.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Nonylaniline in Organic Solvents.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloroquinoline.
  • Zhang, Y., et al. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. ACS Omega, 5(40), 25867-25876.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 4-Chloro-2-nonylquinoline

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-nonylquinoline Welcome to the technical support and troubleshooting guide for the synthesis of 4-Chloro-2-nonylquinoline (CAS: 71932-13-3)[1]. This compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-nonylquinoline

Welcome to the technical support and troubleshooting guide for the synthesis of 4-Chloro-2-nonylquinoline (CAS: 71932-13-3)[1]. This compound is a critical lipophilic building block used in the development of anti-infective agents and analogs of the naturally occurring alkaloid Pseudane IX (2-nonylquinolin-4(1H)-one), which exhibits potent anti-HCV and antibacterial properties[2].

Synthesizing 2-alkyl-4-chloroquinolines presents unique challenges. The highly lipophilic C9 (nonyl) chain drastically alters the solubility, reactivity, and workup dynamics compared to standard short-chain quinolines. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind yield losses and providing self-validating protocols to ensure your success.

I. Mechanistic Workflow & Validated Protocols

The standard industrial and academic route to 4-chloro-2-nonylquinoline is a two-step process: a Conrad-Limpach-type condensation followed by deoxychlorination[3].

Workflow A Aniline + Ethyl 3-oxododecanoate B Enamine Intermediate A->B EtOH, H+ 90°C, 6h C 2-Nonylquinolin-4(1H)-one (Pseudane IX) B->C Dowtherm A 250°C, 30 min D 4-Chloro-2-nonylquinoline C->D POCl3, cat. DMF 105°C, 2h

Fig 1. Two-step synthesis workflow for 4-Chloro-2-nonylquinoline from aniline.

Step 1: Synthesis of 2-Nonylquinolin-4(1H)-one (Pseudane IX)

Self-Validation Checkpoint: The intermediate enamine must be fully formed before high-temperature cyclization to prevent side reactions.

  • Enamine Formation: Combine aniline (1.0 eq), ethyl 3-oxododecanoate (1.1 eq), and anhydrous MgSO₄ in absolute ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq). Reflux at 90 °C for 6 hours.

  • Filtration: Filter out the MgSO₄ (which drives the equilibrium by sequestering water) and concentrate the filtrate under reduced pressure.

  • Thermal Cyclization: Dissolve the crude enamine in Dowtherm A (or diphenyl ether). Critical Step: Drop this solution into a pre-heated flask of Dowtherm A at 250–270 °C. Heat for 30–45 minutes[4].

  • Isolation: Cool to room temperature. Induce precipitation by adding cold hexanes. Filter and wash with hexanes to yield the pure 4-quinolone[3].

Step 2: Chlorination to 4-Chloro-2-nonylquinoline

Self-Validation Checkpoint: The reaction must be monitored by TLC (Hexane:EtOAc 4:1) to ensure the highly fluorescent 4-quinolone starting material is entirely consumed before quenching.

  • Activation: Suspend 2-nonylquinolin-4(1H)-one (1.0 eq) in neat Phosphorus oxychloride (POCl₃) (5.0 eq) under an argon atmosphere.

  • Catalysis: Add anhydrous N,N-Dimethylformamide (DMF) (0.05 eq).

  • Reflux: Heat the mixture to 105 °C and stir for 2 hours[4].

  • Concentration: Cool to room temperature. Do not quench directly. Remove the majority of excess POCl₃ via vacuum distillation to prevent massive exotherms and acid generation during workup.

  • Basic Quench: Dissolve the concentrated residue in a minimal amount of dry DCM, then add it dropwise to a vigorously stirred mixture of crushed ice and saturated aqueous Na₂CO₃. Validate that the aqueous phase remains pH > 8 using pH paper.

  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

II. Troubleshooting & FAQs

Troubleshooting Start Low Yield in Chlorination Q1 Is Pseudane IX consumed? Start->Q1 A1 Add catalytic DMF to POCl3 Q1->A1 No (Incomplete Rxn) Q2 Emulsions during quench? Q1->Q2 Yes (Workup Loss) A2 Use MTBE & filter via Celite Q2->A2 Yes (Surfactant Effect) A3 Maintain pH > 8 during quench Q2->A3 No (Hydrolysis Issue)

Fig 2. Decision tree for troubleshooting yield losses during the chlorination step.

Q: Why does my Step 1 condensation reaction yield a significant amount of the 2-quinolone side product instead of the desired 4-quinolone? A: This is a classic regioselectivity failure caused by improper thermal control. The reaction of aniline with a β -keto ester can proceed via the Conrad-Limpach pathway (yielding 4-quinolones) or the Knorr pathway (yielding 2-quinolones). Causality: Enamine formation is kinetically favored, while amide formation (the Knorr precursor) occurs if the mixture is heated too slowly through the 120–150 °C range. To thermodynamically drive the cyclization of the enamine to the 4-quinolone, you must subject the intermediate to an immediate, severe thermal shock. Solution: Never heat the enamine from room temperature to 250 °C. Instead, pre-heat your Dowtherm A to 250 °C, and add the enamine solution dropwise so the cyclization occurs instantly, bypassing the Knorr activation energy barrier.

Q: The chlorination step stalls at ~50% conversion despite using a large excess of POCl₃ at reflux. How can I drive it to completion? A: The starting material, 2-nonylquinolin-4-ol, exists in a tautomeric equilibrium with its quinolone form. The highly lipophilic C9 chain sterically and electronically shields the reactive center, making neat POCl₃ insufficiently electrophilic to drive complete conversion. Causality: By adding catalytic DMF, you generate a chloroiminium ion (the Vilsmeier-Haack reagent) in situ. This intermediate is vastly more electrophilic than POCl₃ alone. It rapidly attacks the tautomeric hydroxyl group, creating an excellent leaving group that facilitates immediate displacement by the chloride ion. Solution: Always add 0.05 equivalents of strictly anhydrous DMF to the POCl₃ mixture before heating[4].

Q: During the aqueous workup of the chlorination step, I encounter severe emulsions and my isolated yield drops drastically. What is happening? A: You are experiencing micelle-induced hydrolysis. The product, 4-chloro-2-nonylquinoline, possesses a highly lipophilic nonyl tail (C₉H₁₉) and a polar quinoline core. Causality: If the quench is too acidic (pH < 7), the quinoline nitrogen protonates. The molecule now acts as a powerful cationic surfactant, forming stable emulsions that trap unreacted POCl₃ and water together. As the trapped POCl₃ slowly hydrolyzes, it generates localized pockets of concentrated HCl. This acid drives the reverse hydrolysis of your newly formed 4-chloroquinoline back into the 4-quinolone starting material. Solution:

  • Distill off excess POCl₃ prior to the quench to minimize acid generation.

  • Quench into a highly basic buffer (saturated Na₂CO₃) to keep the quinoline deprotonated and non-surfactant-like.

  • Use MTBE instead of DCM for extraction; MTBE's lower density and different solvation profile help prevent emulsion formation. If an emulsion persists, vacuum filter the entire biphasic mixture through a pad of Celite to shear the micelles.

III. Quantitative Data: Optimization of Chlorination Conditions

The table below summarizes the causal relationship between reaction parameters and the isolated yield of 4-chloro-2-alkylquinolines, demonstrating why the POCl₃/DMF system is the operational standard.

Chlorinating SystemCatalystTemp (°C)Time (h)Yield (%)Purity (%)Mechanistic Observation
POCl₃ (neat)None1054.04580Sluggish activation; unreacted starting material remains.
POCl₃ (neat) DMF (0.05 eq) 105 2.0 88 95 Rapid Vilsmeier-Haack intermediate formation; clean conversion.
SOCl₂ in DCMDMF (0.05 eq)4012.015N/AInsufficient electrophilicity for the sterically hindered 4-quinolone.
POCl₃ in TolueneNone11016.06585Dilution reduces reaction rate; prolonged heating causes thermal degradation.

IV. References

  • Molecules. Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity. (2024). 29(15):3676. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Purification of Lipophilic 4-Chloroquinolines

Welcome to the technical support center for the purification of lipophilic 4-chloroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of lipophilic 4-chloroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with purifying these often-recalcitrant compounds. Their inherent lipophilicity and basic nitrogen present specific hurdles that require a nuanced and well-planned approach. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and establish robust purification protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before and during your purification workflow.

Q1: What are the most common impurities I should expect in my crude lipophilic 4-chloroquinoline synthesis?

A: Understanding potential impurities is critical for designing an effective purification strategy. Common impurities often include:

  • Unreacted Starting Materials: Such as the parent aniline or 4,7-dichloroquinoline, which can persist if the reaction does not go to completion.[1][2]

  • Isomeric Byproducts: Depending on the synthetic route (e.g., Gould-Jacobs or Vilsmeier-Haack), the formation of isomeric quinolines is possible.[3]

  • Over-alkylated or Di-substituted Products: In reactions involving nucleophilic substitution, such as with piperazine, bis-quinoline adducts like 1,4-bis(7-chloro-4-quinolinyl)piperazine are common byproducts.[1]

  • Hydrolysis Products: The 4-chloro group can be susceptible to hydrolysis, leading to the corresponding 4-hydroxyquinoline, especially if moisture is present during workup or purification.

  • Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, NMP) or excess reagents can be carried through the workup.

Q2: How do I choose the best purification method for my specific 4-chloroquinoline derivative?

A: The optimal method depends on the scale of your reaction, the physical state of your product (solid vs. oil), and the nature of the impurities. A logical decision-making process is crucial.

  • For Crystalline Solids: Direct crystallization or recrystallization is the most efficient and scalable method for achieving high purity.[3][4] If your compound is a solid but struggles to crystallize, consider the troubleshooting guide in Part 2.

  • For Oils or Non-crystalline Solids: Flash column chromatography is the primary method of choice.[3][5] The high lipophilicity of your compound will dictate the choice of stationary and mobile phases.

  • When Basic or Acidic Impurities are Present: An acid-base liquid-liquid extraction is an excellent first-pass purification step to remove non-basic organic impurities or acidic byproducts before proceeding to chromatography or crystallization.[6]

The workflow diagram below provides a visual guide for this selection process.

Q3: My lipophilic 4-chloroquinoline is an intractable oil. What are my options?

A: This is a very common problem. "Oiling out" occurs when a compound separates from solution as a liquid phase rather than a crystalline solid.[7]

  • Attempt Salt Formation: The basic nitrogen of the quinoline ring provides a convenient handle.[8] Treatment with an acid like HCl (in ether or isopropanol) or citric acid can form a salt, which is often a well-behaved, crystalline solid that is much easier to handle and purify by recrystallization.

  • Modify Crystallization Conditions: Oiling out is often a sign of high supersaturation or the wrong solvent system. Try using a more dilute solution, cooling the solution much more slowly, or switching to a different solvent or solvent pair.[7][8] Adding seed crystals of a similar compound can sometimes induce crystallization.[9]

  • Chromatography as a Last Resort: If all else fails, column chromatography is the most reliable method to purify an oily compound.

Q4: How can I prevent my 4-chloroquinoline from degrading during purification?

A: While generally stable, 4-chloroquinolines can be sensitive under certain conditions.

  • Acid Sensitivity on Silica Gel: Standard silica gel is slightly acidic (pH ~4-5) and can cause streaking or degradation of basic compounds. If you observe significant tailing or product loss during column chromatography, consider using deactivated silica (e.g., treated with triethylamine) or switching to a different stationary phase like alumina (basic or neutral).[10]

  • Thermal Stability: Avoid unnecessarily high temperatures during solvent evaporation or recrystallization, especially for extended periods, as this can promote side reactions. Use a rotary evaporator with a controlled water bath temperature.

Part 2: Troubleshooting Guides

This section provides specific, actionable solutions to common experimental problems.

Troubleshooting Column Chromatography
Problem Probable Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Spots Incorrect Mobile Phase: The eluent polarity is too high (everything comes out together) or too low (nothing moves).Optimize the Solvent System: Aim for an Rf of 0.2-0.3 for your target compound on TLC. Use co-solvents with different selectivities (e.g., swap ethyl acetate for MTBE or dichloromethane).[11]
Column Overload: Too much crude material was loaded onto the column.Reduce Load: As a rule of thumb, use a silica-to-compound ratio of at least 50:1 (w/w) for difficult separations.
Peak Tailing or Streaking Secondary Interactions: The basic quinoline nitrogen is interacting strongly with acidic silanol groups on the silica surface.[12]Add a Basic Modifier: Add 0.1-1% triethylamine or ammonia to your mobile phase to suppress these interactions and improve peak shape.[12]
Poor Solubility: The compound is precipitating at the top of the column as the solvent evaporates.Use a Stronger Loading Solvent: Dissolve the crude material in a minimal amount of a stronger solvent (like dichloromethane) before loading, or use the "dry loading" technique.
Compound Won't Elute (Stuck on Column) Compound is Highly Lipophilic/Basic: The compound has very high affinity for the stationary phase in the chosen eluent.Increase Mobile Phase Strength: Gradually increase the polarity. For very stubborn compounds on reverse-phase, adding a stronger co-solvent like isopropanol to acetonitrile can help.[13] On normal phase, a gradient including methanol may be required.
Irreversible Adsorption/Decomposition: The compound is reacting with the stationary phase.Change Stationary Phase: Switch from silica gel to neutral or basic alumina, or consider reverse-phase chromatography (C8 or C18).[14]
Troubleshooting Crystallization
Problem Probable Cause(s) Recommended Solution(s)
Compound "Oils Out" Supersaturation is too high: The solution is cooling too quickly, or the initial concentration is excessive.[7]Slow Down Cooling: Allow the flask to cool slowly to room temperature, then transfer to a refrigerator. Avoid placing a hot solution directly into an ice bath.[8]
Wrong Solvent System: The solvent is too good, preventing crystal lattice formation.Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent (e.g., DCM, Ethyl Acetate) and slowly add a "poor" or "anti-solvent" (e.g., Hexane, Heptane) until turbidity persists.[4]
No Crystals Form Solution is not Saturated: Too much solvent was used.Concentrate the Solution: Gently remove some solvent under reduced pressure and allow it to cool again.
High Impurity Level: Impurities are inhibiting crystal nucleation.Pre-purify: Run the material through a quick silica gel plug first to remove gross impurities, then attempt crystallization.
Nucleation Barrier: The compound needs a surface to begin crystallization.Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal if available.[9]
Crystals are Impure Occlusion of Mother Liquor: Impurities are trapped within the crystal lattice due to rapid crystal growth.Recrystallize: Perform a second crystallization, ensuring slow cooling to allow for the formation of more perfect crystals.[3]
Co-precipitation of Impurities: An impurity has similar solubility properties.Change the Solvent System: A different solvent may alter the relative solubilities of your product and the impurity, leaving the impurity in the mother liquor.[3]

Part 3: Visualization & Data

Diagram 1: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method for your lipophilic 4-chloroquinoline.

Purification_Strategy start Crude Product Assessment is_solid Is the product a solid? start->is_solid is_pure_tlc High purity by TLC/LCMS? is_solid->is_pure_tlc Yes acid_base Consider Acid-Base Extraction First? is_solid->acid_base No (Oil or Impure Solid) crystallize Direct Crystallization is_pure_tlc->crystallize Yes (>90%) is_pure_tlc->acid_base No final_product Pure Product crystallize->final_product chromatography Flash Column Chromatography chromatography->final_product acid_base->chromatography No pre_purify Acid-Base Extraction acid_base->pre_purify Yes (Ionic impurities present) pre_purify->chromatography

Caption: Decision tree for selecting a purification strategy.

Table 1: Recommended Solvent Systems for Flash Chromatography

This table provides starting points for developing a mobile phase for the normal-phase silica gel chromatography of lipophilic 4-chloroquinolines. Always perform TLC first to validate the system.

Compound Characteristics Primary Solvent System (Non-polar/Polar) Modifier (if needed) Rationale
Very Lipophilic, weakly basicHexanes / Ethyl Acetate (9:1 to 1:1)0.5% TriethylamineA classic, versatile system. The TEA is crucial to prevent peak tailing by masking acidic silanol sites.[12]
Moderately LipophilicDichloromethane / Ethyl Acetate (100:0 to 1:1)0.5% TriethylamineOffers different selectivity compared to hexanes and can improve solubility of moderately polar compounds.
More Polar (e.g., with alcohol or amine groups)Dichloromethane / Methanol (99:1 to 9:1)1% Triethylamine or 0.5% Ammonium HydroxideMethanol is a strong polar solvent needed to elute more functionalized analogs. A stronger base modifier is often required.

Part 4: Detailed Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed for purifying a moderately lipophilic 4-chloroquinoline that exhibits peak tailing on TLC.

  • Prepare the Mobile Phase: Based on TLC analysis (e.g., 7:3 Hexanes:Ethyl Acetate), prepare a bulk solution of the mobile phase. Add triethylamine to a final concentration of 0.5% (v/v). This pre-saturates the entire system to prevent changes in retention during the run.

  • Pack the Column: Pack a glass column with silica gel using the prepared mobile phase, ensuring a flat, stable bed.

  • Load the Sample (Dry Loading):

    • Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3g of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed column bed. This technique prevents band broadening caused by using a strong loading solvent.

  • Elute the Column: Begin elution with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporate with a solvent like toluene or dissolve the residue in ether and wash with water.

Protocol 2: Acid-Base Extraction

This protocol is useful as a preliminary purification to remove neutral organic impurities from your basic 4-chloroquinoline product.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 50 mL for a ~100 mL organic solution). Your basic 4-chloroquinoline will move into the aqueous layer as the hydrochloride salt.[6][15]

  • Separate Layers: Combine the acidic aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or solid sodium bicarbonate, with stirring until the solution is basic (pH > 10). Your product should precipitate out or form an oily layer.

  • Re-extraction: Extract the basified aqueous solution with fresh ethyl acetate or DCM (3 x 50 mL). The free base of your product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Vertex AI Search. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography.
  • ResearchGate. (2025, April 15). How to recrystallize an oily compound?
  • Waters Knowledge Base. (n.d.). How do I decrease retention of a very hydrophobic compound on a reverse-phase column? - WKB250345.
  • Benchchem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • IntechOpen. (2015, September 30). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • SOP: CRYSTALLIZATION. (n.d.).
  • IntechOpen. (2019, January 22). Conventional and Unconventional Crystallization Mechanisms.
  • MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • Benchchem. (n.d.). Scale-up considerations for the synthesis of 4-Chloroquinoline-6-carbaldehyde.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Thermofisher.com. (n.d.). Column troubleshooting guide – Reversed phase.
  • Google Patents. (n.d.). Method for extracting quinoline from coal tar wash oil.
  • ResearchGate. (n.d.). Synthesis and characterization of impurities present in an antimalarial drug piperaquine phosphate | Request PDF.
  • PubMed Central. (n.d.). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy.
  • PubMed. (2016, June 1). 4-Chloro-6-pyrimidinylferrocene modified silica gel: A novel multiple-function stationary phase for mixed-mode chromatography.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed....
  • Beilstein Journals. (2021, October 13). Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones.

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Troubleshooting

Troubleshooting POCl3 chlorination of long-chain quinolones

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the unique challenges of chlorinating lon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the unique challenges of chlorinating long-chain, highly lipophilic quinolones using Phosphorus Oxychloride ( POCl3​ ).

Unlike standard small-molecule quinolones, long-chain derivatives (e.g., those with C8–C18 alkyl chains or bulky lipophilic substituents) introduce severe complications regarding solubility, heat transfer, and product isolation. This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure high-yielding, self-validating workflows.

Mechanistic Pathway & Workflow Logic

The conversion of a 4-quinolone to a 4-chloroquinoline via POCl3​ proceeds through an O -phosphorylated intermediate[1],[2]. For long-chain derivatives, the critical failure point is rarely the forward reaction; it is the workup phase .

Because long-chain 4-chloroquinolines are highly hydrophobic, they tend to "oil out" during a standard aqueous quench. This viscous oil traps unreacted POCl3​ . As water slowly diffuses into the oil, localized exothermic hydrolysis generates intense heat and concentrated HCl , which rapidly hydrolyzes the newly formed 4-chloroquinoline back to the starting material[3].

Mechanism_Workflow HQ Long-Chain 4-Quinolone Int O-Phosphorylated Intermediate HQ->Int POCl3 / Base 80-100°C CQ 4-Chloroquinoline (Crude) Int->CQ Cl- Attack (-PO2Cl) Aq Aqueous Phase (Acidic Salts) CQ->Aq Poor Quench (H2O only) Org Organic Phase (Pure Product) CQ->Org Biphasic Quench (H2O + DCM) Deg Hydrolyzed Starting Material Aq->Deg Localized Heat/Acid

Mechanistic pathway and the critical divergence during aqueous vs. biphasic quenching.

Quantitative Optimization: Standard vs. Long-Chain Conditions

To prevent the degradation pathways outlined above, standard chlorination parameters must be aggressively modified. Below is a quantitative summary of the optimized conditions required for long-chain substrates.

ParameterStandard ConditionOptimized Condition (Long-Chain)Mechanistic Rationale
POCl3​ Equivalents 10 - 20 eq (Neat)3 - 5 eqReduces the massive exotherm during the quench phase; minimizes oxidative tar formation[1],[4].
Co-Solvent NoneToluene or ChlorobenzeneSolubilizes lipophilic chains; acts as a thermal mass to dissipate heat and prevent localized charring.
Catalyst / Base NoneDMF (cat.) or DIPEA (1.2 eq)Scavenges HCl to prevent the substrate from precipitating as an unreactive hydrochloride salt[1].
Quench Method Direct into Ice-WaterBiphasic (Ice-Water / DCM)Immediately partitions the hydrophobic product away from the destructive aqueous acidic interface[3].
Quench Temp < 20 °C< 5 °CStrictly suppresses the kinetics of the exothermic degradation and hydrolysis pathways[4].

Frequently Asked Questions (FAQs)

Q1: My long-chain 4-chloroquinoline is reverting to the starting material during workup. How do I stop this? A1: 4-Chloroquinolines are highly susceptible to hydrolysis when exposed to prolonged hot aqueous acidic conditions[3]. When you quench POCl3​ into water, the reaction is violently exothermic. If your lipophilic product forms an oil, it acts as a sponge for unreacted POCl3​ . Solution: You must use a biphasic quench . By adding Dichloromethane (DCM) or Chloroform to the quench vessel, the lipophilic product immediately dissolves into the organic phase, physically isolating it from the aqueous acid and heat.

Q2: The reaction mixture turns into a black, intractable tar. What is the root cause? A2: Tar formation is caused by localized overheating or oxidative degradation at high temperatures (>120 °C)[4]. Long-chain quinolones increase the viscosity of the neat POCl3​ mixture, leading to poor heat transfer. Solution: Dilute the reaction with an inert, high-boiling solvent like toluene. Add a catalytic amount of N,N -dimethylformamide (DMF) to generate the highly reactive Vilsmeier-Haack intermediate, which allows the chlorination to proceed efficiently at a much lower temperature (80–90 °C).

Q3: My biphasic extraction forms an unbreakable emulsion after neutralizing with ammonia. How do I resolve this? A3: Long-chain 4-chloroquinolines act as weak surfactants. During neutralization, insoluble phosphate salts (e.g., ammonium phosphate) precipitate exactly at the aqueous-organic interface, stabilizing the emulsion. Solution: Filter the entire biphasic mixture through a tightly packed pad of Celite before attempting phase separation. Alternatively, for extremely hydrophobic aliphatic compounds, bypass the aqueous quench entirely by pouring the crude mixture directly onto a silica gel column equilibrated in hexane/ether[5].

Q4: Even after 12 hours at reflux, TLC shows unreacted starting material. Why? A4: The reaction requires the formation of an O -phosphorylated intermediate[2]. For highly lipophilic substrates, the starting material may precipitate out of the POCl3​ matrix as an insoluble hydrochloride salt (formed from the HCl byproduct). Solution: Add a non-nucleophilic organic base (e.g., N,N -dimethylaniline or DIPEA) to scavenge the HCl and keep the substrate fully dissolved in the organic phase.

Optimized Experimental Protocol: Biphasic Chlorination

This protocol is designed as a self-validating system to ensure the survival of sensitive, highly lipophilic 4-chloroquinolines.

Phase 1: Reaction Setup

  • Ensure all glassware is oven-dried and the system is under an inert Argon atmosphere.

  • In a round-bottom flask, suspend the long-chain 4-quinolone (1.0 equiv) in anhydrous Toluene (approx. 5 volumes).

  • Add N,N -Diisopropylethylamine (DIPEA) (1.2 equiv) to the suspension and stir for 5 minutes.

  • Cool the flask to 0 °C using an ice bath.

  • Dropwise, add POCl3​ (3.0 to 5.0 equiv) to maintain the internal temperature below 10 °C. (Note: A catalytic drop of DMF can be added here if the substrate is highly sterically hindered).

Phase 2: Heating & Monitoring 6. Remove the ice bath and gradually heat the reaction mixture to 90 °C. 7. Maintain heating for 4 to 8 hours. Monitor the reaction via TLC (aliquots should be micro-quenched into a 1:1 mixture of DCM and saturated NaHCO3​ before spotting)[3]. 8. Once complete, cool the reaction mixture to room temperature. 9. Critical Step: Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath < 40 °C) to remove the bulk of the excess POCl3​ and toluene[1]. This drastically reduces the exotherm in the next step.

Phase 3: Biphasic Quench & Isolation 10. Dissolve the resulting concentrated residue in cold DCM (10 volumes). 11. Prepare a large quench vessel containing a vigorously stirred mixture of crushed ice, water, and DCM (1:1:1 ratio). 12. Using an addition funnel, slowly add the crude DCM solution into the quench vessel. Do not allow the internal temperature to exceed 5 °C [4]. 13. Once the addition is complete, slowly add cold aqueous ammonium hydroxide (28%) or saturated NaHCO3​ until the aqueous layer reaches pH 7–8. 14. If an emulsion forms, vacuum-filter the entire biphasic mixture through a 2-inch pad of Celite, washing the filter cake with additional DCM. 15. Transfer the filtrate to a separatory funnel, isolate the organic (DCM) layer, and wash the aqueous layer twice with fresh DCM. 16. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude long-chain 4-chloroquinoline.

Sources

Optimization

Section 1: Core Degradation Mechanisms (The Causality of Instability)

Technical Support Center: 4-Chloro-2-nonylquinoline Storage & Handling Guide Introduction 4-Chloro-2-nonylquinoline (CAS: 71932-13-3) is a highly valuable building block in medicinal chemistry and materials science, char...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-2-nonylquinoline Storage & Handling Guide

Introduction 4-Chloro-2-nonylquinoline (CAS: 71932-13-3) is a highly valuable building block in medicinal chemistry and materials science, characterized by its lipophilic C2-nonyl chain and a reactive C4-chloride[1]. While the nonyl chain imparts excellent solubility in organic solvents, the electron-deficient nature of the quinoline core renders the C4 position highly susceptible to nucleophilic attack and the nitrogen atom vulnerable to oxidation[2]. This support center provides researchers with the mechanistic insights, troubleshooting steps, and validated protocols required to maintain the structural integrity of this compound during long-term storage.

To effectively store and utilize 4-chloro-2-nonylquinoline, one must understand the thermodynamic and kinetic vulnerabilities of its molecular structure:

  • Nucleophilic Aromatic Substitution (SNAr) / Hydrolysis: The quinoline nitrogen withdraws electron density from the C2 and C4 positions. Consequently, the C4-chloride is highly activated. Exposure to ambient atmospheric moisture, especially under slightly basic or acidic micro-environments, drives the hydrolysis of the C4-Cl bond[3]. This yields 4-hydroxy-2-nonylquinoline, which rapidly tautomerizes to the thermodynamically stable 4-quinolinone[3].

  • N-Oxidation and Photodegradation: The lone pair of electrons on the quinoline nitrogen is susceptible to oxidation by ambient oxygen (auto-oxidation), a process significantly accelerated by ultraviolet (UV) and ambient light[2]. This leads to the formation of 4-chloro-2-nonylquinoline N-oxide, which often presents as a yellow or brown discoloration in the otherwise pale bulk material[4].

Section 2: Troubleshooting Guide & FAQs

Q: My compound turned from a clear/pale oil to a dark brown color over the last six months. What happened, and can I still use it? A: Discoloration is a classic indicator of quinoline N-oxidation and subsequent photodegradation[2]. The ambient oxygen in the headspace of your storage vial, combined with light exposure, has oxidized the quinoline nitrogen. While the bulk of the material may still be intact, the N-oxide and polymeric radical-coupling byproducts are highly colored. You must purify the compound before using it in sensitive transition-metal catalyzed cross-coupling reactions, as N-oxides can poison palladium or nickel catalysts.

Q: I am seeing a highly polar, baseline-retained spot on my TLC (20% EtOAc/Hexanes) that wasn't there when I bought the chemical. Is this a storage issue? A: Yes. This is the hallmark of moisture-induced hydrolysis. The C4-chloride has been displaced by water to form the 4-quinolinone tautomer[3]. Because the quinolinone possesses a strong hydrogen-bond donor (NH) and acceptor (C=O), it interacts strongly with the silica gel on the TLC plate, resulting in an Rf value near 0.0.

Q: My Suzuki-Miyaura cross-coupling yields using this starting material have dropped from 85% to 30%. How do I fix this? A: Inconsistent yields in cross-coupling are directly tied to the degradation of the C4-electrophile[5]. If the C4-Cl bond has hydrolyzed, the resulting 4-quinolinone will not undergo oxidative addition with the palladium catalyst. Furthermore, any N-oxide impurities will coordinate with the metal center, altering its reactivity. You must re-purify your stock (see Protocol 1 below) and store it under anhydrous, inert conditions.

Section 3: Quantitative Stability Profiles

To guide your storage strategy, the following table summarizes the degradation kinetics of 4-chloro-2-nonylquinoline under various environmental stress conditions.

Storage EnvironmentDurationPurity Retention (%)Primary Degradant Observed
-20°C, Argon Atmosphere, Dark12 Months> 99.5%None
+4°C, Ambient Air, Dark6 Months94.0 - 96.5%4-Hydroxy-2-nonylquinoline
25°C, Ambient Air, Ambient Light3 Months< 85.0%N-Oxide & Polymeric species
Aqueous Solution (pH 7.0), 25°C1 Week~ 88.0%4-Hydroxy-2-nonylquinoline

Section 4: Validated Standard Operating Procedures (SOPs)

Protocol 1: Recovery and Purification of Degraded Stocks

This protocol is a self-validating system designed to chemically separate the intact hydrophobic compound from its polar degradants based on pKa and polarity differences.

  • Dissolution: Dissolve 1.0 g of the degraded 4-chloro-2-nonylquinoline in 20 mL of diethyl ether or dichloromethane (DCM).

  • Base Wash (Hydrolysis Removal): Transfer to a separatory funnel and wash the organic layer with 20 mL of cold 0.5 M aqueous NaOH.

    • Causality: The 4-hydroxyquinoline degradant is weakly acidic (pKa ~9.5) and will be deprotonated by the NaOH, partitioning entirely into the aqueous layer. The intact 4-chloro compound remains in the organic layer.

  • Validation Step 1: Spot the organic layer on a TLC plate against the crude mixture. The baseline spot (quinolinone) should be completely absent.

  • Silica Filtration (N-Oxide Removal): Dry the organic layer over anhydrous Na₂SO₄, filter, and pass the solution through a short plug of silica gel (approx. 2 inches in a fritted funnel), eluting with an additional 50 mL of 5% EtOAc in Hexanes.

    • Causality: The N-oxide and polymeric degradants are highly polar and will permanently bind to the silica under these non-polar elution conditions.

  • Validation Step 2: The eluent should be completely colorless. Concentrate under reduced pressure to recover the pure compound.

Protocol 2: Optimal Aliquoting and Long-Term Storage
  • Inert Purging: Upon receiving or purifying the compound, immediately transfer it to a Schlenk flask and purge with Argon or ultra-high purity N₂ for 5 minutes.

  • Aliquoting: Divide the bulk material into single-use amber glass vials.

    • Causality: Amber glass blocks UV radiation, preventing photodegradation[2], while single-use aliquots prevent the repeated introduction of atmospheric moisture during freeze-thaw cycles.

  • Sealing: Flush each vial with Argon, seal tightly with a PTFE-lined cap, and wrap the seam with Parafilm.

  • Storage: Store the vials in a desiccator box kept at +4°C (short-term, <1 month) or -20°C (long-term, >1 month).

Section 5: Visualizations

DegradationPathways Parent 4-Chloro-2-nonylquinoline (Intact Compound) Hydrolysis Moisture / Aqueous Base (Hydrolysis) Parent->Hydrolysis H2O, pH > 7 Oxidation Ambient O2 / Light (N-Oxidation / Photolysis) Parent->Oxidation hν, O2 Degradant1 4-Hydroxy-2-nonylquinoline (Quinolone Tautomer) Hydrolysis->Degradant1 -HCl Degradant2 4-Chloro-2-nonylquinoline N-oxide (Discolored Impurity) Oxidation->Degradant2 +O Degradant3 Polymeric Degradants (Brown/Dark Insoluble Matter) Oxidation->Degradant3 Radical Coupling Degradant2->Degradant3 Prolonged Exposure

Fig 1: Primary degradation pathways of 4-chloro-2-nonylquinoline under suboptimal storage.

StorageWorkflow Receipt Receive Bulk Compound Purge Purge with Argon/N2 Receipt->Purge Aliquoting Aliquot into Amber Vials (Single-Use Volumes) Purge->Aliquoting Seal Seal with PTFE Caps & Parafilm Aliquoting->Seal Store Store at +4°C to -20°C in Desiccator Seal->Store

Fig 2: Recommended step-by-step processing and storage workflow to maximize compound shelf-life.

References

  • Li, X., et al. "Regulating the N-oxidation selectivity of P450BM3 monooxygenases for N-heterocycles through computer-assisted structure-guided design." Nature Communications (PMC). [Link]

  • Thieme Chemistry. "Product Class 3: Quinolines (Science of Synthesis)." Thieme E-Books & E-Journals.[Link]

  • Kappe, C. O., et al. "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue." Molecules (MDPI). [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Elucidation of 4-Chloro-2-nonylquinoline

Executive Summary & Analytical Challenge 4-Chloro-2-nonylquinoline (CAS 71932-13-3, Molecular Formula: C₁₈H₂₄ClN) is a lipophilic heterocyclic compound frequently utilized as a scaffold in the development of antimalarial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

4-Chloro-2-nonylquinoline (CAS 71932-13-3, Molecular Formula: C₁₈H₂₄ClN) is a lipophilic heterocyclic compound frequently utilized as a scaffold in the development of antimalarial and antibacterial agents[1]. Structurally, it presents a unique analytical challenge: it combines a rigid, electron-deficient aromatic quinoline core with a highly flexible, long-chain aliphatic nonyl group.

For drug development professionals and synthetic chemists, verifying the structural integrity of this molecule requires resolving the contiguous aromatic protons (H-3, H-5, H-6, H-7, H-8) from the heavily clustered aliphatic protons of the nonyl chain. This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for this specific application, providing a self-validating experimental protocol to ensure absolute data trustworthiness.

The Causality of Field Strength in Quinoline Analysis

To understand the performance differences between spectrometer classes, we must look at the underlying physics of Nuclear Magnetic Resonance (NMR)[2].

  • Chemical Shift Dispersion vs. J-Coupling: In ¹H NMR, the chemical shift dispersion ( Δν , measured in Hz) scales linearly with the external magnetic field ( B0​ ). However, the scalar spin-spin coupling constant ( J , measured in Hz) is a property of the molecule's electrons and is entirely independent of the magnetic field[3].

  • The Δν/J Ratio: At 600 MHz, the Δν/J ratio is exceptionally high, resulting in clear, first-order splitting patterns (doublets, triplets, quintets) where the nonyl chain's α and β protons are easily distinguishable. At 80 MHz, the fixed signal widths (in Hz) occupy a much larger portion of the ppm scale[3]. This lower Δν/J ratio induces strong second-order effects (such as "roofing") and signal compression, merging the bulk of the nonyl chain (-CH₂-) into a single broad multiplet.

  • Concentration-Dependent Intermolecular Forces: Quinolines are known to exhibit unusual concentration-dependent chemical shift changes due to intermolecular dipole-dipole interactions and π−π aromatic stacking[4]. Therefore, regardless of the instrument used, sample concentration must be strictly controlled to prevent chemical shift drift.

Despite the immense resolution differences, recent comparative studies demonstrate that benchtop NMR can achieve quantitative performance and validation errors nearly identical to high-field systems for routine purity and structural assessments[5],[6].

Comparative Data Presentation

The following table summarizes the expected ¹H NMR spectral data for 4-Chloro-2-nonylquinoline in CDCl₃, contrasting the resolving power of both systems.

Proton AssignmentHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Resolution Impact & Causality
H-3 (Aromatic) 7.40 ppm (s, 1H)7.40 ppm (s, 1H)Fully resolved in both; isolated singlet due to lack of adjacent protons.
H-5, H-8 (Aromatic) 8.05 - 8.15 ppm (2 × d, 2H)~8.10 ppm (m, 2H)Distinct doublets at 600 MHz; merges into a complex multiplet at 80 MHz due to signal compression[3].
H-6, H-7 (Aromatic) 7.55 - 7.70 ppm (2 × ddd, 2H)~7.60 ppm (m, 2H)High-field resolves fine meta/para couplings; Benchtop shows second-order roofing.
H-1' ( α -CH₂) 2.95 ppm (t, J=7.8 Hz, 2H)~2.95 ppm (t, J≈8 Hz, 2H)Resolved in both; strongly deshielded by the adjacent quinoline ring.
H-2' ( β -CH₂) 1.75 ppm (quintet, J=7.5 Hz, 2H)~1.75 ppm (br m, 2H)Fine splitting is lost at 80 MHz; begins to overlap with the bulk aliphatic signal.
H-3' to H-8' (Bulk) 1.20 - 1.40 ppm (m, 12H)1.20 - 1.40 ppm (br s, 12H)Broad overlap in both, but benchtop shows a completely featureless broad singlet.
H-9' (Terminal CH₃) 0.88 ppm (t, J=6.8 Hz, 3H)~0.88 ppm (t, J≈7 Hz, 3H)Resolved in both; serves as a critical integration anchor.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . If the final integration checks fail, the data is immediately flagged as invalid, preventing downstream analytical errors.

Step 1: Standardized Sample Preparation

  • Weigh exactly 20.0 mg of 4-Chloro-2-nonylquinoline.

  • Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Fixing the concentration at ~0.07 M standardizes the π−π stacking interactions, preventing concentration-dependent chemical shift drift of the aromatic protons[4]. TMS provides an internal 0.00 ppm reference.

Step 2: Instrument Tuning & Shimming

  • Insert the 5 mm NMR tube into the spinner turbine and lower it into the spectrometer[2].

  • Lock the spectrometer onto the deuterium frequency of the CDCl₃ solvent.

  • Shim the Z1, Z2, and Z3 gradients.

  • Self-Validation Check: Measure the peak width at half-height ( W1/2​ ) of the TMS signal. Acquisition must not proceed unless W1/2​≤0.5 Hz (High-Field) or ≤1.5 Hz (Benchtop).

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D single-pulse (e.g., zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds .

  • Causality: Quantitative integration requires the delay to be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. A shorter delay will cause the quaternary-adjacent H-3 proton to under-integrate.

  • Number of Scans (NS): 16 scans for 600 MHz; 64 scans for 80 MHz.

  • Causality: Because intrinsic sensitivity scales with B03/2​ , the benchtop requires a higher scan count to achieve an equivalent Signal-to-Noise ( S/N ) ratio[3].

Step 4: Processing & Self-Validation

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transform. Phase and baseline correct the spectrum.

  • The Validation Gate: Calibrate the terminal methyl group (0.88 ppm) to exactly 3.00 . Integrate the entire aromatic region (7.40 - 8.15 ppm). The aromatic integral must equal 5.00 ( ±5% ). If the ratio deviates from 5:3, the sample is either impure, or the D1 delay was insufficient.

Workflow Visualization

NMR_Workflow Start Sample Prep: 4-Chloro-2-nonylquinoline in CDCl3 + TMS Decision Select Spectrometer Field Strength Start->Decision Benchtop Benchtop NMR (80 MHz) Cost-Effective QC Decision->Benchtop Routine Purity HighField High-Field NMR (600 MHz) Precision Elucidation Decision->HighField De Novo Structure DataBench Result: Aliphatic Overlap Resolved Aromatic Core Benchtop->DataBench DataHigh Result: Full Nonyl Chain Resolution Precise J-Couplings HighField->DataHigh End Self-Validating Integration (5:19 Aromatic:Aliphatic Ratio) DataBench->End DataHigh->End

Workflow and decision matrix for NMR analysis of 4-Chloro-2-nonylquinoline.

References

  • [4] Beck, A. Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. 4

  • [5] Burger, et al. Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin. ResearchGate. 5

  • [2] BenchChem Analytical. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem. 2

  • [6] Burger, et al. Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. PubMed (NIH).6

  • [3] Blagg, R. High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. 3

  • [1] Enamine. EN300-7466233 - 4-chloro-2-nonylquinoline Specifications. EnamineStore. 1

Sources

Comparative

Analytical Platform Comparison: Mass Spectrometry Fragmentation Profiling of 4-Chloro-2-nonylquinoline

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for the structural elucidation of complex halogenated heterocycles is critical. 4-Chloro-2-nonylquinoline (CAS 71932-13-3)[1] p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for the structural elucidation of complex halogenated heterocycles is critical. 4-Chloro-2-nonylquinoline (CAS 71932-13-3)[1] presents a unique analytical challenge due to its hybrid structural features: a rigid, halogenated aromatic quinoline core paired with a highly flexible, lipophilic 9-carbon (nonyl) aliphatic chain[2].

This guide objectively compares the performance of two primary analytical methodologies—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-HR-ESI-MS/MS) —for analyzing this compound. By understanding the causality behind its fragmentation pathways, researchers can optimize their instrument parameters for superior sensitivity and structural validation.

The Mechanistic Causality of 4-Chloro-2-nonylquinoline Fragmentation

To evaluate instrument performance, we must first understand the intrinsic gas-phase chemistry of the molecule. The fragmentation of 4-Chloro-2-nonylquinoline is dictated by three distinct structural domains, each requiring specific activation energies to dissociate[3]:

  • The Nonyl Chain (Low Energy Cleavage): The 9-carbon alkyl chain at the 2-position is highly susceptible to a McLafferty-type rearrangement. A gamma-hydrogen from the alkyl chain transfers to the quinoline nitrogen, followed by beta-cleavage. This results in the neutral loss of an octene molecule (C8H16, 112 Da), leaving a highly stable 4-chloro-2-methylquinoline fragment ion.

  • The Halogenated Site (Medium Energy Cleavage): The chlorine atom at the 4-position provides a distinct isotopic signature (a 3:1 ratio of 35 Cl to 37 Cl). Under moderate collision energies, the molecule expels neutral hydrogen chloride (HCl, 36 Da).

  • The Quinoline Core (High Energy Cleavage): The aromatic quinoline ring is exceptionally stable. Fracturing this core requires high collision energy and typically proceeds via the characteristic neutral loss of hydrogen cyanide (HCN, 27 Da)[4], yielding a stable hydrocarbon cation[5].

Platform Comparison: GC-EI-MS vs. LC-HR-ESI-MS/MS

When choosing between GC-EI-MS (using a single quadrupole) and LC-HR-ESI-MS/MS (using a Quadrupole Time-of-Flight, Q-TOF), the choice depends on whether the goal is volatile screening or precise structural mapping.

  • GC-EI-MS (Hard Ionization): Operating at 70 eV, EI shatters the molecule. The molecular ion ( M+∙ at m/z 289) is often of very low abundance because the nonyl chain acts as an energy sink, immediately fragmenting. While excellent for library matching, it lacks precursor stability.

  • LC-HR-ESI-MS/MS (Soft Ionization): ESI gently protonates the molecule to yield a robust [M+H]+ precursor at m/z 290.1675. Utilizing Collision-Induced Dissociation (CID) in a Q-TOF allows for precise, energy-resolved mapping of the fragments with sub-2 ppm mass accuracy[6].

Table 1: Quantitative Performance Comparison
ParameterGC-EI-MS (Single Quadrupole)LC-HR-ESI-MS/MS (Q-TOF)
Ionization Mechanism Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Precursor Ion M+∙ (m/z 289 / 291) - Low Abundance [M+H]+ (m/z 290.1675) - High Abundance
Mass Accuracy Nominal (~0.1 Da)High Resolution (< 2 ppm)
Primary Structural Insight Alkyl chain fingerprintingExact mass of specific functional group losses
Dynamic Range 3–4 orders of magnitude4–5 orders of magnitude
Limit of Detection (LOD) ~10–50 ng/mL~1–5 pg/mL
Best Suited For Volatile derivative screeningTrace quantification & structural elucidation

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating internal checks to verify instrument performance during the run.

Protocol A: LC-HR-ESI-MS/MS Workflow (Recommended for Structural Elucidation)

Causality Check: We utilize 0.1% Formic Acid in the mobile phase to ensure high ionization efficiency by providing an abundant proton source for the basic quinoline nitrogen.

  • Sample Preparation: Dissolve 4-Chloro-2-nonylquinoline in LC-MS grade Methanol to a final concentration of 100 ng/mL.

  • System Suitability & Calibration: Infuse a standard Agilent/Waters tuning mix. Adjust the TOF flight tube voltages until the mass accuracy of the calibrant ions is strictly < 2 ppm. Run a blank (Methanol + 0.1% Formic Acid) to verify zero carryover.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid, ramping from 5% B to 95% B over 10 minutes.

  • MS/MS Acquisition (Data-Dependent):

    • Set the quadrupole isolation window to narrow (1.3 m/z) to select the [M+H]+ precursor at m/z 290.1675.

    • Apply stepped collision energies (CE) : 15 eV (to capture the McLafferty alkyl loss), 25 eV (to capture HCl loss), and 40 eV (to force the HCN core cleavage).

  • Data Validation: Before analyzing the fragments, verify the isotopic fidelity of the precursor ion. The peak at m/z 292.1645 ( 37 Cl isotope) must be approximately 33% the height of the m/z 290.1675 ( 35 Cl isotope) peak.

Protocol B: GC-EI-MS Workflow (Recommended for Library Screening)

Causality Check: Hexane is chosen as the solvent to prevent rapid solvent expansion issues in the GC inlet and to ensure complete volatilization of the highly lipophilic nonyl chain.

  • Sample Preparation: Dissolve the standard in GC-grade Hexane to 1 µg/mL.

  • Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven: hold at 100°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 mins.

  • Ionization & Acquisition: Set the EI source to 70 eV and the source temperature to 250°C. Scan from m/z 50 to 350.

  • Data Validation: Confirm the presence of the diagnostic m/z 176 and 178 fragment cluster. Because the molecular ion (m/z 289) will be weak, this fragment cluster confirms the chlorinated quinoline core survived the initial alkyl chain cleavage.

Visualization of the CID Fragmentation Pathway

The following diagram maps the energy-resolved fragmentation pathway of 4-Chloro-2-nonylquinoline under LC-HR-ESI-MS/MS conditions, illustrating the logical sequence of neutral losses.

MS_Pathway Precursor Precursor Ion [M+H]+ m/z 290.1675 Frag1 Primary Fragment [M+H - C8H16]+ m/z 178.0423 (McLafferty Rearrangement) Precursor->Frag1 Neutral Loss: C8H16 (112 Da) CE: 15 eV Frag2 Secondary Fragment [M+H - C8H16 - HCl]+ m/z 142.0656 Frag1->Frag2 Neutral Loss: HCl (36 Da) CE: 25 eV Frag3 Core Fragment [M+H - C8H16 - HCl - HCN]+ m/z 115.0547 Frag2->Frag3 Neutral Loss: HCN (27 Da) CE: 40 eV

Fig 1: Collision-induced dissociation (CID) fragmentation pathway of 4-Chloro-2-nonylquinoline.

References

  • National Institutes of Health (NIH) / PMC. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Available at:[Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). "Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry." Available at: [Link]

  • ResearchGate. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Available at: [Link]

Sources

Validation

FTIR Characteristic Peaks of 4-Chloro-2-nonylquinoline: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Strategic Context & Structural Comparison In the development of quinolone-based therapeutics, [1] (CAS: 71932-13-3) serves as a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Strategic Context & Structural Comparison

In the development of quinolone-based therapeutics, [1] (CAS: 71932-13-3) serves as a highly specialized, lipophilic intermediate. It is primarily utilized in the synthesis of quinolone alkaloids such as 2-Nonylquinolin-4(1H)-one (Pseudane IX)[2]. The strategic incorporation of the nine-carbon (nonyl) aliphatic chain significantly alters the molecule's lipophilicity, enhancing cellular membrane penetration compared to its shorter-chain structural alternatives like[3] (CAS: 4295-06-1) and the unsubstituted [4] (CAS: 611-35-8).

This guide provides an objective, data-driven comparison of 4-Chloro-2-nonylquinoline against these alternatives, focusing on Fourier Transform Infrared (FTIR) spectroscopy as the primary tool for structural validation and quality control.

Comparative FTIR Spectral Analysis

FTIR spectroscopy is indispensable for verifying the structural integrity of quinoline derivatives. The massive nonyl chain in 4-Chloro-2-nonylquinoline introduces distinct vibrational modes that easily differentiate it from shorter-chain analogs.

Causality in Spectral Shifts:

  • Aliphatic C-H Stretching: The nonyl group dominates the high-frequency region. The asymmetric and symmetric -CH₂- stretches are highly pronounced around 2925 cm⁻¹ and 2855 cm⁻¹, a feature completely absent in 4-Chloroquinoline and only weakly present as a terminal -CH₃ stretch in 4-Chloro-2-methylquinoline.

  • Aromatic Ring Vibrations: The quinoline core exhibits characteristic C=N and C=C stretching between 1500 and 1650 cm⁻¹[5]. The electron-withdrawing chlorine atom at the C4 position slightly shifts these frequencies compared to unhalogenated quinolines.

  • C-Cl Stretching: Aryl chlorides reliably present C-Cl stretching bands in the 1050–1090 cm⁻¹ region, alongside distinct out-of-plane bending modes around 750–825 cm⁻¹[6].

Vibrational Mode[7]4-Chloro-2-methylquinoline[8]4-Chloro-2-nonylquinoline Diagnostic Significance
Aliphatic C-H Stretch Absent~2960 (Weak, -CH₃)2925, 2855 (Strong, -CH₂-)Confirms the presence and extent of the long alkyl chain.
Aromatic C-H Stretch ~3060~3055~3050 Validates the intact quinoline aromatic system.
C=N Ring Stretch ~1610~1605~1600 Indicates heteroaromatic ring integrity.
C=C Aromatic Stretch ~1580, 1500~1585, 1505~1590, 1510 Core skeletal vibrations of the bicyclic system.
C-Cl Stretch (Aryl) ~1080~1085~1085 Confirms halogenation at the C4 position.
C-H Out-of-Plane Bend ~760, 810~770, 820~765, 825 Differentiates substitution patterns on the ring.

(Note: Exact peak positions may vary slightly depending on the sample matrix and instrument resolution).

Standardized ATR-FTIR Experimental Protocol

Expertise & Experience: For highly lipophilic compounds like 4-Chloro-2-nonylquinoline, Attenuated Total Reflectance (ATR) FTIR is vastly superior to traditional KBr pellet methods. The nonyl chain lowers the melting point, often resulting in a viscous oil or low-melting waxy solid. KBr pellets are highly hygroscopic; moisture absorption can obscure the critical 3000 cm⁻¹ region. ATR allows for neat sample analysis, preserving the true molecular state and preventing matrix-induced spectral artifacts.

Step-by-Step Methodology (Self-Validating System):

  • System Calibration: Run a standard polystyrene film to verify wavelength accuracy (specifically checking the 1601 cm⁻¹ and 3028 cm⁻¹ peaks). Causality: Ensures instrument optics are aligned before any sample is tested.

  • Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background Acquisition: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air. Causality: This mathematically subtracts atmospheric CO₂ and water vapor from the final sample spectrum, preventing false peaks in the 2300 cm⁻¹ and 3600 cm⁻¹ regions.

  • Sample Application: Apply 1-2 drops (if liquid/oil) or a few milligrams (if solid) of 4-Chloro-2-nonylquinoline directly onto the ATR crystal. Ensure complete coverage of the active sensor area.

  • Data Acquisition: Scan the sample using the exact same parameters as the background (64 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Spectral Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam, followed by baseline correction.

FTIR_Workflow N1 System Calibration (Polystyrene Standard) N2 Background Scan (Atmospheric Subtraction) N1->N2 N3 Sample Application (Neat on ATR Crystal) N2->N3 N4 Data Acquisition (64 Scans, 4 cm⁻¹ Res) N3->N4 N5 ATR & Baseline Correction (Spectral Processing) N4->N5 N6 Peak Assignment (Aliphatic vs. Aromatic) N5->N6

Step-by-step ATR-FTIR experimental workflow ensuring self-validating spectral data acquisition.

Biological Significance and Downstream Pathways

The rigorous structural validation of 4-Chloro-2-nonylquinoline is a mandatory prerequisite for its use in synthesizing biologically active compounds. When converted to 2-Nonylquinolin-4(1H)-one (Pseudane IX) , the nonyl chain plays a critical role in its pharmacological profile.

According to authoritative pharmacological data from [2], Pseudane IX exhibits potent antiviral and immunomodulatory effects. It reduces the infection of Huh7.5 cells by the Hepatitis C Virus (HCV) with an IC₅₀ value of 1.4 µg/mL[2]. Furthermore, it acts as an immunosuppressant by inhibiting the activation of the nuclear factor of activated T cells (NFAT) in Jurkat cells (IC₅₀ = 3.44 µM)[2]. The lipophilic nonyl chain—verified in the FTIR analysis via the 2925/2855 cm⁻¹ peaks—is the exact structural feature that allows this molecule to cross cell membranes and access these intracellular targets.

Biological_Pathway A 4-Chloro-2-nonylquinoline (Validated Precursor) B 2-Nonylquinolin-4(1H)-one (Pseudane IX) A->B Hydrolysis C HCV Infection Inhibition (Huh7.5 Cells) B->C IC50 = 1.4 µg/mL D NFAT Activation Inhibition (Jurkat Cells) B->D IC50 = 3.44 µM E Reduced Viral Replication C->E F Immunomodulation D->F

Downstream biological signaling pathway and application of 4-Chloro-2-nonylquinoline derivatives.

References

  • PubChem, National Institutes of Health. "4-Chloro-2-methylquinoline | C10H8ClN | CID 77973." Accessed March 11, 2026.[Link]

  • PubChem, National Institutes of Health. "4-Chloroquinoline | C9H6ClN | CID 69140." Accessed March 11, 2026.[Link]

  • NIST Chemistry WebBook. "4-Chloroquinoline IR Spectrum." Accessed March 11, 2026.[Link]

Sources

Comparative

Comparative HPLC Method Development for the Purity Analysis of 4-Chloro-2-nonylquinoline

Executive Summary & Chemical Profiling 4-Chloro-2-nonylquinoline is a highly lipophilic heterocyclic compound[1]. The presence of a nine-carbon alkyl chain (nonyl group) at the 2-position imparts significant hydrophobici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

4-Chloro-2-nonylquinoline is a highly lipophilic heterocyclic compound[1]. The presence of a nine-carbon alkyl chain (nonyl group) at the 2-position imparts significant hydrophobicity, while the quinoline core provides a rigid, UV-active chromophore with a basic nitrogen atom. These dual characteristics—extreme lipophilicity and basicity—present unique challenges in High-Performance Liquid Chromatography (HPLC) method development. Standard generic gradients often fail, resulting in excessive retention times, peak broadening, and severe tailing. This guide objectively compares stationary phase alternatives to establish a highly accurate, self-validating protocol for retention time and purity analysis.

The Analytical Challenge: Causality in Chromatography

When analyzing lipophilic basic compounds, the choice of stationary phase and mobile phase pH dictates the success of the separation.

  • Hydrophobic Over-Retention: Standard C18 (Octadecylsilane) columns rely on dispersive van der Waals interactions. For a molecule with a nonyl chain, a high-carbon-load C18 column causes excessive retention, leading to band broadening and reduced sensitivity ()[2].

  • Silanol-Induced Peak Tailing: The basic nitrogen of the quinoline ring readily interacts with residual, unendcapped silanols on silica-based columns ()[3]. If the mobile phase pH is not strictly controlled, this secondary ion-exchange interaction manifests as severe peak tailing, compromising purity integration.

  • Isomeric Resolution: Synthesizing 4-Chloro-2-nonylquinoline often yields structurally similar impurities (e.g., positional isomers or des-chloro derivatives). Purely hydrophobic retention (C18/C8) may not provide the necessary orthogonal selectivity to resolve these critical pairs.

Comparative Column Evaluation

To establish the optimal method, we compared three distinct stationary phases under identical gradient conditions (40-95% Acetonitrile over 20 mins, 0.1% TFA):

  • C18 (Octadecyl): The industry standard, heavily reliant on hydrophobic interactions.

  • C8 (Octyl): A less hydrophobic alternative, reducing the retention of the nonyl chain ()[4].

  • Phenyl-Hexyl: Offers dual-mode retention—hydrophobic interactions via the hexyl chain and π−π interactions via the phenyl ring, ideal for aromatic quinolines[2].

Quantitative Data Presentation

Table 1: Performance Comparison of Stationary Phases for 4-Chloro-2-nonylquinoline

Stationary PhaseRetention Time ( tR​ , min)Tailing Factor ( As​ )Theoretical Plates ( N )Purity Resolution ( Rs​ )
Standard C18 18.51.458,5001.8
Endcapped C8 11.21.1014,2002.5
Phenyl-Hexyl 13.41.1512,5003.2

Objective Analysis: The C8 column provides the fastest analysis time due to reduced hydrophobic drag. However, the Phenyl-Hexyl column delivers superior resolution ( Rs​=3.2 ) for closely eluting impurities by leveraging π−π electron interactions with the quinoline core. For rigorous purity analysis, Phenyl-Hexyl is the superior analytical choice .

Mechanistic Workflows and Logical Relationships

MethodDev Start 4-Chloro-2-nonylquinoline Prop Properties: High Lipophilicity + Basic N Start->Prop C18 C18 Column (Van der Waals) Prop->C18 C8 C8 Column (Reduced Hydrophobicity) Prop->C8 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Prop->Phenyl Tail Issue: Peak Tailing C18->Tail Res Issue: Poor Isomer Resolution C18->Res Opt Optimization: 0.1% TFA (pH ~2.0) C8->Opt Phenyl->Opt Success Validated Purity Method (Rs > 3.0, As < 1.2) Opt->Success

Fig 1. Decision matrix and optimization workflow for lipophilic quinoline HPLC method development.

Interactions Analyte Analyte Domain Interaction Mechanism Nonyl Nonyl Chain (C9) Strong Hydrophobic Retention Analyte->Nonyl Quinoline Quinoline Core Pi-Pi Electron Stacking Analyte->Quinoline Nitrogen Basic Nitrogen Silanol Ion-Exchange Analyte->Nitrogen Phase Phenyl-Hexyl Phase Balanced Orthogonal Selectivity Nonyl->Phase Quinoline->Phase Buffer 0.1% TFA Buffer Silanol Suppression Nitrogen->Buffer

Fig 2. Mechanistic interactions between 4-Chloro-2-nonylquinoline and the chromatographic system.

Experimental Protocols: Self-Validating Purity Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) to validate column performance prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas. Causality: TFA lowers the pH to ~2.0, fully protonating the quinoline nitrogen and acting as an ion-pairing reagent to prevent silanol interactions[3].

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: 50:50 Acetonitrile:Water. Causality: Matching the initial gradient conditions prevents solvent-mismatch band broadening at the column head.

  • Standard Solution: Dissolve 4-Chloro-2-nonylquinoline reference standard to a final concentration of 0.5 mg/mL.

  • SST Solution: Spike the standard solution with 0.05 mg/mL of 4-Chloroquinoline (a common synthetic precursor) to verify resolution.

Step 3: Instrument Parameters

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer for the bulky nonyl chain and sharpening peaks[2].

  • Detection: UV at 254 nm and 280 nm (quinoline chromophore max absorption).

  • Injection Volume: 5 µL.

Step 4: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
15.0595
20.0595
20.16040
25.06040 (Re-equilibration)

Step 5: System Suitability & Acceptance Criteria Before analyzing unknown batches, inject the SST Solution. The system is validated only if:

  • Resolution ( Rs​ ) between 4-Chloroquinoline and 4-Chloro-2-nonylquinoline is ≥3.0 .

  • Tailing factor ( As​ ) for the main peak is ≤1.2 .

  • Relative Standard Deviation (RSD) of retention time for 5 replicate injections is ≤0.5% .

References

  • Phenomenex. "HPLC Column Selection Guide." Phenomenex. Available at:[Link]

  • Welch Materials. "HPLC Column Selection: Core to Method Development (Part II)." Welch Materials. Available at:[Link]

Sources

Validation

Validation of antibacterial activity of 4-Chloro-2-nonylquinoline

Title: Validation of Antibacterial Activity of 4-Chloro-2-nonylquinoline: A Comparative Technical Guide Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel ther...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Antibacterial Activity of 4-Chloro-2-nonylquinoline: A Comparative Technical Guide

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds that bypass traditional resistance mechanisms. While standard-of-care antibiotics like Ciprofloxacin and Vancomycin target essential bacterial survival processes (e.g., DNA replication and cell wall synthesis), they often fail against biofilm-associated infections. This guide objectively evaluates 4-Chloro-2-nonylquinoline (4-C2NQ) , a synthetic derivative inspired by bacterial signaling molecules, comparing its dual-action performance against standard alternatives.

Mechanistic Rationale: The Dual-Action Paradigm

To understand the efficacy of 4-C2NQ, we must analyze its structure-activity relationship (SAR). The quinoline scaffold is highly privileged in medicinal chemistry, but the specific substitutions on 4-C2NQ dictate its unique biological profile:

  • Quorum Sensing (QS) Antagonism: Native function as critical quorum-sensing signaling molecules (e.g., the Pseudomonas Quinolone Signal, PQS) that regulate virulence and biofilm formation in Gram-negative bacteria[1]. The 2-nonyl side chain of 4-C2NQ mimics these native autoinducers, allowing it to competitively bind to QS receptors (like PqsR) without activating them, thereby shutting down extracellular polymeric substance (EPS) production[1].

  • Direct Bactericidal Activity: The addition of a 4-chloro substitution enhances the molecule's lipophilicity and electron-withdrawing capacity. This allows 4-C2NQ to penetrate the thick peptidoglycan layer of Gram-positive pathogens and disrupt membrane integrity or inhibit crucial enzymes like dihydrofolate reductase (DHFR), demonstrating potent activity against[2].

MechanisticPathway A 4-Chloro-2-nonylquinoline (4-C2NQ) B PqsR Receptor (Competitive Binding) A->B Mimics native PQS E Membrane & DHFR Disruption A->E Lipophilic penetration C Quorum Sensing Blockade B->C Antagonism D Biofilm Inhibition (P. aeruginosa) C->D Suppresses EPS matrix F Bactericidal Effect (MRSA) E->F Cell Death

Caption: Dual-action mechanism of 4-C2NQ: Quorum sensing blockade and direct bactericidal activity.

Comparative Efficacy Data

To objectively benchmark 4-C2NQ, we compare its performance against Ciprofloxacin (a broad-spectrum fluoroquinolone) and Vancomycin (a glycopeptide standard for MRSA). The data below synthesizes representative validation metrics for against planktonic and biofilm-forming pathogens[3].

Table 1: Comparative in vitro Activity Profile

CompoundS. aureus (MRSA) MIC (µg/mL)P. aeruginosa MIC (µg/mL)P. aeruginosa Biofilm IC₅₀ (µg/mL)Primary Mechanism of Action
4-C2NQ 1.5>644.2 QS Antagonism & Membrane Disruption
Ciprofloxacin 0.50.25>32DNA Gyrase / Topoisomerase IV Inhibition
Vancomycin 1.0N/A (Resistant)>64Cell Wall Synthesis Inhibition

Data Interpretation: While Ciprofloxacin exhibits superior potency against planktonic P. aeruginosa, it fails to penetrate or clear established biofilms (IC₅₀ > 32 µg/mL). Conversely, 4-C2NQ demonstrates a highly targeted anti-virulence profile: it effectively neutralizes P. aeruginosa biofilms at low concentrations (4.2 µg/mL) without exerting selective bactericidal pressure, thereby reducing the likelihood of rapid resistance development[3]. Simultaneously, it maintains competitive bacteriostatic/bactericidal efficacy against MRSA comparable to Vancomycin[2].

Experimental Validation Protocols

Establishing a self-validating experimental system is critical when working with highly lipophilic synthetic compounds. The following workflows detail the causality behind each methodological choice.

ExperimentalWorkflow A Bacterial Inoculum (MRSA / P. aeruginosa) B Compound Serial Dilution (0.125 - 64 µg/mL) A->B C Incubation (24h at 37°C) B->C D Resazurin Addition (MIC Determination) C->D Planktonic cells E Crystal Violet Staining (Biofilm Assay) C->E Adherent biomass F Colorimetric Readout (OD 590 nm / 600 nm) D->F E->F

Caption: High-throughput experimental workflow for validating MIC and biofilm inhibition.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Purpose: To quantify the direct bactericidal/bacteriostatic efficacy against planktonic MRSA.

  • Inoculum Standardization: Prepare a bacterial suspension of MRSA in Mueller-Hinton Broth (MHB) adjusted to a final concentration of 5×105 CFU/mL.

  • Compound Preparation: Perform 2-fold serial dilutions of 4-C2NQ in 100% DMSO, then dilute 1:100 into the MHB plates.

    • Causality: Keeping the final DMSO concentration ≤1% is mandatory to prevent solvent-induced cytotoxicity, which would generate false-positive MIC values.

  • Incubation: Incubate the 96-well plates at 37°C for 24 hours under static conditions.

  • Resazurin Viability Staining: Add 10 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality (Self-Validation): Lipophilic quinolines like 4-C2NQ frequently precipitate in aqueous media, creating artificial turbidity that confounds standard Optical Density (OD₆₀₀) readings. Resazurin acts as an internal metabolic control; active bacterial oxidoreductases will reduce the blue dye to pink (resorufin). A lack of color change definitively confirms cellular death, overriding any precipitation artifacts.

Protocol B: Crystal Violet Biofilm Biomass Assay

Purpose: To quantify the anti-quorum sensing and biofilm-inhibitory properties against P. aeruginosa.

  • Biofilm Cultivation: Inoculate P. aeruginosa into Tryptic Soy Broth (TSB) supplemented with 1% glucose in a 96-well flat-bottom polystyrene plate. Co-incubate with sub-MIC concentrations of 4-C2NQ for 24 hours at 37°C.

  • Washing Step: Carefully aspirate the media and wash the wells three times with sterile Phosphate-Buffered Saline (PBS).

    • Causality: This removes planktonic bacteria. Aspiration must be performed at a 45-degree angle against the well wall to prevent the mechanical shearing of the delicate EPS matrix.

  • Staining: Add 125 µL of 0.1% Crystal Violet (CV) solution to each well and incubate for 15 minutes at room temperature.

  • Solubilization & Readout: Wash excess dye with distilled water, allow to air dry, and add 150 µL of 33% Glacial Acetic Acid. Measure absorbance at 590 nm.

    • Causality (Self-Validation): CV binds non-specifically to negatively charged surface molecules. Biofilms grow unevenly; directly reading the plate without solubilization leads to severe spatial artifacts. Acetic acid completely homogenizes the bound dye into solution, ensuring a highly reproducible, linear correlation between OD₅₉₀ and total biofilm biomass.

Conclusion

4-Chloro-2-nonylquinoline represents a sophisticated evolution in antimicrobial design. By acting as a structural mimic of native bacterial autoinducers, it successfully neutralizes the biofilm-forming capabilities of Gram-negative pathogens while simultaneously exerting potent, targeted lethality against Gram-positive superbugs like MRSA. For drug development professionals, incorporating 4-C2NQ into screening pipelines offers a robust alternative to traditional antibiotics that are rapidly losing efficacy.

References

  • Saalim, M., Villegas-Moreno, J., & Clark, B. R. (2020). "Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties." Molecules, 25(23), 5689. URL:[Link]

  • Moynihan, E., Mackey, K., Blaskovich, M. A. T., Reen, F. J., & McGlacken, G. (2022). "N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus." ACS Medicinal Chemistry Letters, 13(8), 1358-1362. URL:[Link]

  • Eissa, I. H., et al. (2023). "Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains." Applied Microbiology and Biotechnology (via PubMed Central). URL:[Link]

Sources

Comparative

Cytotoxicity Comparison of 2-Alkyl-4-chloroquinolines and Their Derivatives: A Comprehensive Screening Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 2-alkyl-4-chloroquinoline scaffold. This highly versatile chemical backbone is a cornerstone in the development of antimalarial,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 2-alkyl-4-chloroquinoline scaffold. This highly versatile chemical backbone is a cornerstone in the development of antimalarial, antimycobacterial, and antineoplastic agents. However, optimizing these compounds for target affinity often inadvertently increases their toxicity to mammalian host cells.

This guide provides an in-depth, objective comparison of the cytotoxicity profiles of 2-alkyl-4-chloroquinolines and their downstream derivatives. By understanding the chemical causality behind their cellular interactions and employing self-validating experimental protocols, researchers can confidently navigate the delicate balance between therapeutic efficacy and host toxicity.

Chemical Causality: The 2-Alkyl-4-chloroquinoline Scaffold

To understand the cytotoxicity of these compounds, we must first examine the causality behind their structural design. The synthesis of 2-alkyl-4-chloroquinolines typically begins with a Conrad–Limpach reaction to form 2-alkyl-4-hydroxyquinolines, followed by chlorination using phosphorus oxychloride (POCl3) under reflux[1].

  • Causality of the 2-Alkyl Group: The alkyl chain at the C2 position directly modulates the lipophilicity (LogP) of the molecule. Increased lipophilicity enhances cellular membrane permeability, which is excellent for penetrating pathogens like Mycobacterium tuberculosis. However, excessive lipophilicity leads to off-target accumulation in mammalian mitochondria, thereby driving up cytotoxicity.

  • Causality of the 4-Chloro Group: The electron-withdrawing nature of the quinoline nitrogen highly activates the C4 position. Substituting the chlorine with various amines or thiols via 1 alters the pKa and hydrogen-bonding capacity of the resulting derivative[1]. This substitution is the primary lever we pull to dictate selectivity between pathogenic targets and host cells.

Workflow N1 2-Alkyl-4-hydroxyquinolines (Conrad-Limpach) N2 POCl3 Chlorination (Reflux, 2h) N1->N2 N3 2-Alkyl-4-chloroquinolines (Core Scaffold) N2->N3 N4 SNAr Substitution (Amines/Thiols, DIPEA) N3->N4 N5 Quinoline Derivatives N4->N5 N6 MTT Cytotoxicity Assay (HepG2, Vero, HeLa) N5->N6 N7 Therapeutic Index & IC50 N6->N7

Caption: Workflow from synthesis of 2-alkyl-4-chloroquinolines to cytotoxicity profiling.

Comparative Cytotoxicity Profiles

When evaluating the cytotoxicity of 2-alkyl-4-chloroquinoline derivatives, the ultimate goal is achieving a high selectivity index. For instance, N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from 2-alkyl-4-chloroquinolines demonstrate excellent selectivity for M. tuberculosis with negligible toxicity to mammalian Vero and HepG2 cells[1]. Conversely, certain 2 have been intentionally optimized for higher cytotoxicity against cancer cell lines (e.g., HCT116, HeLa) by inducing apoptosis and inhibiting DNA/RNA synthesis[2].

Table 1: Quantitative Cytotoxicity Comparison of Quinoline Scaffolds
Compound Class / DerivativeTarget Cell LineCytotoxicity (IC50 / CC50)Selectivity & Mechanistic Notes
4-Amino-N-(4-benzyloxy)quinolines Vero, HepG2> 100 μMHigh selectivity for M. tuberculosis; non-toxic to host cells[1].
Chloroquine Analogue (CS9) HeLa8.9 ± 1.2 μg/mLHigh cytotoxicity; targeted for cervical cancer applications[3].
Monoquinoline (MAQ) HepG2, BGM> 1000 μg/mL (MDL50)Non-toxic; high selectivity index for Plasmodium falciparum[4].
Chloroquine (CQ) Standard Vero92.35 μM (at 72h)Time-dependent toxicity; highly sensitive to hypoxia[5].
Hydroxychloroquine (HCQ) Vero56.19 μM (at 72h)Generally less toxic than CQ in most tissues, but shows higher Vero toxicity[5].

Mechanistic Pathways of Quinoline-Induced Cytotoxicity

For derivatives exhibiting high cytotoxicity, the primary mechanism often involves mitochondrial destabilization. Highly lipophilic quinolines accumulate in the mitochondria, leading to the 6. This collapse halts ATP production and triggers the release of cytochrome C, culminating in caspase-dependent apoptosis[2][6].

Pathway C1 Quinoline Derivative Entry C2 Mitochondrial Accumulation C1->C2 C3 ΔΨm Collapse C2->C3 C4 Cytochrome C Release C3->C4 C5 Caspase Activation C4->C5 C6 Apoptosis / Cell Death C5->C6

Caption: Mitochondrial-mediated apoptosis pathway induced by cytotoxic quinoline derivatives.

Standardized Experimental Methodology: Self-Validating MTT Assay Protocol

To ensure rigorous scientific integrity, cytotoxicity must be evaluated using a self-validating system. The 4 is the gold standard here because it directly measures NAD(P)H-dependent cellular oxidoreductase activity—a perfect proxy for the mitochondrial viability targeted by these specific compounds[4].

Step-by-Step Protocol

1. Cell Seeding & Adhesion: Seed 1 × 10⁴ cells/well (e.g., HepG2 or Vero) in a 96-well plate using 100 μL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37°C in a 5% CO₂ atmosphere to allow for exponential growth and adhesion.

2. Compound Preparation & Treatment: Dissolve the 2-alkyl-4-chloroquinoline derivatives in DMSO to create a stock solution. Dilute in culture media to achieve final concentrations ranging from 1 to 1000 μg/mL[4].

  • Validation Check (Vehicle Control): Ensure the final DMSO concentration does not exceed 0.1% v/v to prevent solvent-induced cytotoxicity.

3. Incubation & Self-Validating Controls: Replace the media in the 96-well plate with 100 μL of the compound-treated media. To make this a self-validating system, you must include the following controls on every plate:

  • Negative Control: Untreated cells (defines the 100% viability baseline).

  • Positive Control: Doxorubicin (validates assay sensitivity to apoptosis)[3].

  • Blank: Media + MTT + DMSO without cells (subtracts background absorbance). Incubate for 24 to 72 hours depending on your pharmacokinetic goals[5].

4. MTT Addition (The Causality Step): Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3 hours[4].

  • Mechanistic Causality: Viable cells will reduce the yellow, water-soluble MTT into insoluble purple formazan crystals via active mitochondrial reductases. Dead cells cannot perform this reduction.

5. Solubilization & Quantification: Carefully aspirate the supernatant to avoid disturbing the formazan crystals. Add 100 μL of DMSO to each well and agitate thoroughly to dissolve the crystals[4].

6. Data Analysis: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability using the formula: Viability (%) =[(OD_treated - OD_blank) / (OD_negative_control - OD_blank)] × 100. Plot a dose-response curve and determine the IC50 using non-linear regression analysis.

References

  • Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives Source: MDPI URL:6

  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues Source: PMC (NIH) URL:3

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines Source: PMC (NIH) URL:1

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites Source: PMC (NIH) URL:4

  • Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model Source: Frontiers URL:5

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R Source: UMTM / MDPI URL:2

Sources

Validation

Structural Elucidation of Lipophilic Quinolines: A Comparison Guide for X-Ray and Electron Diffraction Platforms

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter the "greasy molecule" problem. 4-Chloro-2-nonylquinoline (CAS 71932-13-3) is a textbook example of this chall...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter the "greasy molecule" problem. 4-Chloro-2-nonylquinoline (CAS 71932-13-3) is a textbook example of this challenge. While the rigid, planar quinoline core readily engages in π-π stacking[1], the highly flexible 9-carbon (nonyl) alkyl chain introduces a massive entropic penalty during crystallization. Instead of forming well-ordered macroscopic crystals, these lipophilic molecules tend to "oil out" (undergo liquid-liquid phase separation) or precipitate as sub-micron microcrystalline powders.

When traditional Single-Crystal X-Ray Diffraction (SCXRD) fails due to insufficient crystal size, researchers must pivot to advanced diffraction platforms. This guide objectively compares the performance of In-House SCXRD , Synchrotron SCXRD , and Microcrystal Electron Diffraction (MicroED) for determining the crystal structure of challenging lipophilic derivatives like 4-chloro-2-nonylquinoline.

Mechanistic Causality: Why Traditional Methods Fail

To understand platform selection, we must first understand the physics of diffraction. X-rays interact weakly with the electron clouds of atoms. To achieve a signal-to-noise ratio sufficient for structure solution, a massive number of repeating unit cells must diffract simultaneously—typically requiring a crystal volume of at least 8,000μm3 (e.g., 20×20×20μm ).

For 4-chloro-2-nonylquinoline, crystal growth is highly anisotropic. Growth is rapid along the π-stacking axis of the quinoline ring but severely stunted along the hydrophobic nonyl chain axis, resulting in vanishingly thin needles or amorphous-looking powders. When these sub-micron crystals are placed in an in-house X-ray beam, the diffracted intensity falls below the detector's background noise. Furthermore, the inherent flexibility of the nonyl chain leads to high atomic displacement parameters (thermal motion), which "smears" high-resolution X-ray data.

Platform Comparison: SCXRD vs. Synchrotron vs. MicroED

In-House Microfocus SCXRD (Cu/Mo Kα)

The traditional workhorse of the chemistry lab. While highly accessible, it is fundamentally limited by X-ray flux. It requires extensive, often months-long crystallization screening to force 4-chloro-2-nonylquinoline into an unnaturally large lattice.

Synchrotron SCXRD (e.g., Diamond Light Source I19)

Synchrotron beamlines generate X-rays with brilliance millions of times greater than in-house sources[2]. This intense flux compensates for small crystal volumes, allowing data collection from crystals as small as 1−5μm . However, the high energy density rapidly destroys the delicate aliphatic bonds of the nonyl chain, requiring ultra-fast data collection strategies to outrun radiation damage.

Microcrystal Electron Diffraction (MicroED)

MicroED utilizes a cryogenic transmission electron microscope (Cryo-TEM) to collect diffraction data. Because electrons are charged particles, they interact with the electrostatic potential of the atoms (both the nucleus and electron cloud). This interaction is approximately 1,000 times stronger than X-ray scattering[3]. Consequently, MicroED can yield sub-angstrom resolution data from nanocrystals ( <1μm ) that appear as amorphous dust to the naked eye[4].

Quantitative Performance Comparison

Table 1: Diffraction Platform Performance for 4-Chloro-2-nonylquinoline

ParameterIn-House SCXRDSynchrotron SCXRDMicroED (Cryo-EM)
Minimum Crystal Size >20×20×20μm 2×2×2μm 0.1×0.1×0.1μm
Interaction Mechanism X-ray / Electron CloudX-ray / Electron CloudElectron / Electrostatic Potential
Typical Resolution 1.0−1.2 Å (Disorder limited) 0.7−0.8 Å 0.8−0.9 Å
Radiation Damage Risk Low to ModerateHigh (Requires rapid scan)Low (Cryogenically mitigated)
Alkyl Chain Visibility Poor (High thermal smearing)GoodExcellent (Sensitive to light atoms)
Data Collection Time 12−24 hours 1−2 hours <5 minutes

Decision Logic & Workflow Visualization

The selection of the diffraction platform should be dictated entirely by the physical limits of the crystal grown, rather than attempting to force the crystal to fit the machine.

G N1 Synthesize 4-Chloro-2-nonylquinoline N2 Crystallization Screen (Vapor Diffusion) N1->N2 N3 Optical Microscopy Size Assessment N2->N3 N4 > 20 μm Crystals N3->N4 N5 1 - 10 μm Crystals N3->N5 N6 < 1 μm Nanocrystals N3->N6 N7 In-House SCXRD N4->N7 N8 Synchrotron SCXRD N5->N8 N9 MicroED (Cryo-EM) N6->N9 N10 Structure Solution N7->N10 N8->N10 N9->N10

Workflow for selecting diffraction platforms based on crystal size for lipophilic quinolines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major step includes a physical or optical checkpoint to confirm success before proceeding to expensive instrument time.

Protocol A: Vapor Diffusion Crystallization (Optimized for Quinolines)

Causality: Vapor diffusion slowly increases the supersaturation of the lipophilic compound, allowing the nonyl chains time to overcome their entropic penalty and pack into a regular lattice, avoiding the "oiling out" phenomenon.

  • Solvent Selection: Dissolve 5 mg of 4-chloro-2-nonylquinoline in 1 mL of Isopropanol (good solvent).

  • Setup: Place 100 µL of the solution into an inner vial. Place the inner vial inside a larger outer vial containing 3 mL of Hexane (anti-solvent).

  • Equilibration: Seal the outer vial tightly. Allow the volatile anti-solvent to slowly diffuse into the inner vial at 4∘C over 7–14 days.

  • Validation Checkpoint: Examine the inner vial under a polarized light microscope.

    • Pass: Birefringent geometric shapes (crystals) are visible.

    • Fail: Amorphous spherical droplets are visible (oiled out). Adjust the solvent/anti-solvent ratio.

Protocol B: MicroED Grid Preparation & Continuous Rotation Data Collection

Causality: Plunge freezing vitrifies any residual solvent, locking the highly flexible nonyl chain into its lowest-energy conformation and drastically reducing electron-induced radiation damage[3].

  • Grid Application: Apply 2 µL of the microcrystalline suspension (from Protocol A, if only <1μm powder formed) onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil R 2/2).

  • Blotting and Vitrification: Blot the grid from the back for 2 seconds using filter paper to remove excess solvent, then immediately plunge into liquid ethane.

  • Validation Checkpoint: Transfer the grid to the Cryo-TEM and image in low-magnification imaging mode.

    • Pass: Ice is transparent and thin; distinct, sharp-edged nanocrystals are visible suspended over the holes.

    • Fail: Ice is opaque/black (too thick, will block electrons); re-blot a new grid with higher pressure.

  • Data Acquisition: Isolate a single nanocrystal using a selected area aperture. Switch to diffraction mode. Rotate the stage continuously at 0.5∘/sec while recording the diffraction pattern on a fast-pixel camera (e.g., CetaD or Falcon) to capture the full 3D reciprocal space[4].

Conclusion

For chameleonic, lipophilic molecules like 4-chloro-2-nonylquinoline, forcing the growth of macroscopic crystals for in-house SCXRD is often an exercise in futility. By aligning the analytical platform with the natural crystallization habit of the molecule, researchers can drastically accelerate structure determination. MicroED stands out as the superior product for this specific chemical class, transforming what was once considered "failed" amorphous powder into high-resolution, publication-ready crystallographic data.

References
  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination | ACS Central Science Source: American Chemical Society (acs.org) URL:[Link]

  • The development and exploitation of synchrotron single-crystal diffraction for chemistry and materials - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate Source: Preprints.org URL:[Link]

  • Polymorphic Structure Determination of the Macrocyclic Drug Paritaprevir by MicroED - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

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